KL044
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H14ClN3O |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide |
InChI |
InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26) |
InChI Key |
ZDAKKNHUWVTCRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KL044; KL 044; KL-044. |
Origin of Product |
United States |
Foundational & Exploratory
The Small Molecule KL044: A Potent Stabilizer of Cryptochrome for Circadian Clock Modulation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The circadian clock is an endogenous, self-sustained oscillator that orchestrates a wide range of physiological and behavioral processes in mammals. Disruptions in this internal timekeeping mechanism are increasingly linked to a variety of pathologies, including metabolic syndromes, sleep disorders, and cancer. At the core of the molecular clockwork is a transcriptional-translational feedback loop involving the cryptochrome (CRY) proteins, which act as key negative regulators. The targeted modulation of CRY stability presents a promising therapeutic strategy for resetting and controlling circadian rhythms. This technical guide provides an in-depth overview of KL044, a potent small-molecule stabilizer of CRY. We will delve into its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
Introduction
The mammalian circadian clock is driven by a complex interplay of clock genes and their protein products. The core loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thus creating a negative feedback loop with a periodicity of approximately 24 hours.
The stability of the CRY proteins is a critical determinant of the clock's period length. The degradation of CRY is primarily mediated by the F-box protein FBXL3, which is a component of an E3 ubiquitin ligase complex.[1][2] By targeting CRY for ubiquitination and subsequent proteasomal degradation, FBXL3 facilitates the reactivation of CLOCK-BMAL1 and the start of a new cycle.
Small molecules that can modulate the stability of CRY proteins are valuable tools for both studying the intricacies of the circadian clock and for developing novel chronotherapeutics. This compound has emerged as a highly potent and specific stabilizer of CRY proteins.[3][4] This guide will provide a comprehensive technical overview of this compound for researchers and drug development professionals.
Mechanism of Action of this compound
This compound is a derivative of the carbazole compound KL001, which was initially identified as a CRY stabilizer.[4] Through extensive structure-activity relationship (SAR) studies, this compound was developed and shown to have approximately tenfold higher potency than its predecessor.[3][4]
The primary mechanism of action of this compound is its direct binding to CRY1 and CRY2. This interaction physically shields CRY from the FBXL3-mediated ubiquitination and degradation pathway. The enhanced stability of CRY leads to its prolonged accumulation in the nucleus, resulting in a sustained repression of the CLOCK-BMAL1 transcriptional complex. This extended inhibition of the positive arm of the feedback loop ultimately leads to a lengthening of the circadian period.[5][6]
Molecular modeling and 3D-QSAR analysis have revealed key interactions between this compound and the CRY protein. These include hydrogen bonding with serine 394 and histidine 357, as well as stronger CH-π interactions with tryptophan 290, which contribute to its enhanced binding affinity compared to KL001.[3][4]
Quantitative Data on the Effects of this compound
The biological activity of this compound has been quantified in various in vitro assays, primarily using cell lines engineered to report circadian rhythms through luciferase expression. The most commonly used are U2OS and HEK293 cells expressing Bmal1-dLuc (destabilized luciferase) or Per2-dLuc reporters.
Table 1: Dose-Dependent Effect of this compound on Circadian Period Length in Per2-dLuc U2OS Cells
| This compound Concentration (µM) | Period Length (hours) | Change in Period Length (hours) |
| 0 (Control) | 24.1 | 0 |
| 1 | 25.5 | +1.4 |
| 3 | 27.8 | +3.7 |
| 10 | 30.2 | +6.1 |
Data extracted from graphical representations in cited literature. Actual values may have slight variations.
Table 2: Dose-Dependent Repression of Per2-dLuc Activity by this compound
| This compound Concentration (µM) | Per2-dLuc Activity (% of Control) |
| 0 | 100 |
| 0.1 | 85 |
| 1 | 55 |
| 10 | 25 |
Data extracted from graphical representations in cited literature. Actual values may have slight variations.
Table 3: Dose-Dependent Stabilization of CRY1-LUC Protein
| This compound Concentration (µM) | CRY1-LUC Protein Level (% of Control at 8 hours) |
| 0 | 40 |
| 0.1 | 60 |
| 1 | 85 |
| 10 | 95 |
Data extracted from graphical representations in cited literature. Actual values may have slight variations.
This compound exhibits a pEC50 value of 7.32 in reporter assays, highlighting its high potency in modulating the circadian clock.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Maintenance
-
Cell Line: Human U2OS (osteosarcoma) or HEK293 (human embryonic kidney) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Bmal1-dLuc and Per2-dLuc Reporter Assays
These assays are used to measure the period of the circadian clock and the transcriptional activity of a key clock gene, respectively.
-
Reporter Constructs: Lentiviral vectors containing the Bmal1 or Per2 promoter driving the expression of a destabilized form of firefly luciferase (dLuc) are used to generate stable reporter cell lines.
-
Assay Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Synchronize the cells by treating them with 100 nM dexamethasone for 1 hour.
-
Replace the synchronization medium with recording medium (DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Place the plate in a luminometer equipped with a heated and CO2-controlled chamber.
-
Record bioluminescence at regular intervals (e.g., every 30 minutes) for at least 3-5 days.
-
-
Data Analysis:
-
The raw bioluminescence data is typically detrended to remove baseline trends.
-
The period, phase, and amplitude of the oscillations are calculated using specialized software (e.g., ChronoStar, Lumicycle analysis software).
-
Dose-response curves are generated by plotting the change in period length or the average luminescence against the concentration of this compound.
-
CRY1-LUC Degradation Assay
This assay directly measures the effect of this compound on the stability of the CRY1 protein.
-
Construct: A fusion protein of CRY1 and firefly luciferase (CRY1-LUC) is expressed in cells. The degradation of CRY1 can be monitored by the decrease in luciferase activity.
-
Assay Procedure:
-
Transfect HEK293 cells with a plasmid expressing the CRY1-LUC fusion protein.
-
24 hours post-transfection, treat the cells with 100 µg/mL cycloheximide to inhibit new protein synthesis.
-
Simultaneously, treat the cells with different concentrations of this compound or a vehicle control.
-
At various time points (e.g., 0, 2, 4, 6, 8 hours), lyse the cells and measure the luciferase activity using a standard luciferase assay system.
-
-
Data Analysis:
-
The luciferase activity at each time point is normalized to the activity at time zero.
-
The rate of degradation is determined by plotting the normalized luciferase activity against time. The effect of this compound is quantified by comparing the degradation curves in the presence and absence of the compound.
-
Visualizations
Signaling Pathway of the Mammalian Circadian Clock and the Action of this compound
Caption: The core circadian clock feedback loop and the inhibitory action of this compound on CRY degradation.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of small-molecule modulators of the circadian clock. Its high potency and specific mechanism of action make it an invaluable research tool for dissecting the molecular gears of our internal timekeeping system. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.
Future research will likely focus on the in vivo efficacy and pharmacokinetic properties of this compound and its analogs. Translating the in vitro effects of CRY stabilization to animal models of circadian disruption-related diseases will be a critical next step. Furthermore, the potential therapeutic applications of this compound in areas such as metabolic disorders, sleep medicine, and even oncology, where the circadian clock is increasingly recognized as a key player, warrant further investigation. The continued exploration of compounds like this compound holds great promise for the development of novel chronotherapies that can restore and maintain circadian health.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
The Role of KL044 in Circadian Rhythm Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the small molecule KL044 and its function as a modulator of the mammalian circadian clock. We will explore its mechanism of action, present quantitative data from key experiments, detail relevant experimental protocols, and visualize the associated signaling pathways.
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates 24-hour rhythms in a vast array of physiological and behavioral processes.[1][2] In mammals, the master clock resides in the suprachiasmatic nucleus (SCN) of the hypothalamus, which synchronizes peripheral clocks located in virtually all other cells and tissues.[3][4][5] This intricate system is driven by a series of interconnected transcription-translation feedback loops (TTFLs).[2][4][5][6] A core component of this machinery involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes.[2][4][6] The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription and completing the negative feedback loop.[4][6][7]
The stability and turnover of these core clock proteins are critical for determining the period, or length, of the circadian cycle. The F-box protein FBXL3, a component of an SCF E3 ubiquitin ligase complex, specifically targets CRY proteins for ubiquitination and subsequent proteasomal degradation.[8][9][10][11] Small molecules that can modulate the stability of these core components are invaluable tools for both basic research and therapeutic development. This compound has emerged as a potent chemical probe that acts by directly stabilizing CRY proteins.[12][13][14]
Mechanism of Action: Stabilization of Cryptochrome
This compound is a derivative of the carbazole compound KL001, which was first identified as a CRY stabilizer.[15] this compound exhibits approximately tenfold higher potency than its predecessor.[12][13][15] Its primary mechanism of action is to bind directly to CRY1 and CRY2, preventing their degradation and thereby enhancing their repressive function within the circadian feedback loop.[12][13]
Molecular Interactions: this compound binds within the flavin adenine dinucleotide (FAD) binding pocket of the CRY protein.[7][11][16][17] This binding is stabilized by specific molecular interactions:
-
Hydrogen Bonding: Key interactions occur with residues Ser394 and His357.[12]
-
CH–π Interactions: The molecule forms strong CH–π interactions with Trp290.[12]
-
Hydrophobic Interactions: The carbazole and disubstituted benzene moieties of this compound fit well within the hydrophobic regions of the binding pocket.[12]
By occupying this pocket, this compound sterically hinders the interaction between CRY and its E3 ligase, FBXL3.[11][17] This inhibition of ubiquitination leads to a significant increase in the half-life of CRY proteins. The elevated levels of CRY result in a more sustained repression of the CLOCK-BMAL1 complex, leading to a lengthening of the circadian period.[12][13]
Signaling Pathway and Point of Intervention
The core molecular clock mechanism is a negative feedback loop. This compound intervenes by stabilizing a key component of the negative arm of this loop, CRY, thereby strengthening its repressive effect and slowing the overall pace of the clock.
References
- 1. mdpi.com [mdpi.com]
- 2. Adjusting the Molecular Clock: The Importance of Circadian Rhythms in the Development of Glioblastomas and Its Intervention as a Therapeutic Strategy [mdpi.com]
- 3. The Development of Circadian Rhythms: From Animals To Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanism of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Dual roles of FBXL3 in the mammalian circadian feedback loops are important for period determination and robustness of the clock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circadian mutant Overtime reveals F-box protein FBXL3 regulation of Cryptochrome and Period gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SCF(FBXL3) ubiquitin ligase targets cryptochromes at their cofactor pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. atlasofscience.org [atlasofscience.org]
- 16. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SCFFbxl3 Ubiquitin Ligase Targets Cryptochromes at Their Cofactor Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of KL044 on the PER2 Protein
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Abstract
The integrity of the circadian clock is fundamental to numerous physiological processes, with the PERIOD (PER2) and CRYPTOCHROME (CRY1/2) proteins forming the cornerstone of its core negative feedback loop. Dysregulation of this clock is implicated in a host of pathologies, making its components attractive targets for therapeutic intervention. This technical document provides an in-depth analysis of KL044, a potent small-molecule modulator of the circadian clock. We detail its mechanism of action, which primarily involves the stabilization of CRY proteins, and the subsequent indirect but significant effects on PER2 protein function and regulation. This guide synthesizes available data, outlines key experimental protocols for studying such interactions, and provides visual diagrams of the associated molecular pathways and workflows.
Introduction to the Core Circadian Clock and this compound
The mammalian circadian clock is an intricate molecular timekeeping mechanism that governs ~24-hour rhythms in physiology and behavior. The core of this clock is a transcriptional-translational feedback loop. The heterodimeric transcription factor CLOCK-BMAL1 drives the expression of numerous clock-controlled genes, including the Period (Per1/2) and Cryptochrome (Cry1/2) genes.[1] The resulting PER and CRY proteins heterodimerize in the cytoplasm and translocate back into the nucleus.[2][3] Within the nucleus, the PER/CRY complex directly interacts with and inhibits the transcriptional activity of CLOCK-BMAL1, thereby repressing its own expression and closing the negative feedback loop.[1][4]
The stability and turnover of PER and CRY proteins are critical, tightly regulated processes that determine the clock's period length. Degradation is primarily mediated by the ubiquitin-proteasome system, with specific E3 ubiquitin ligases targeting individual clock components.[5] The F-box protein FBXL3, as part of an SCF E3 ligase complex, targets CRY proteins for ubiquitination and subsequent degradation.[6][7]
This compound is a synthetic small molecule, developed as a derivative of the carbazole compound KL001, that functions as a potent modulator of the circadian clock.[8][9] It exhibits approximately tenfold higher potency than its parent compound in lengthening the circadian period.[8][9] This document elucidates that the primary mechanism of this compound is the stabilization of CRY proteins, which in turn allosterically modulates the function and stability of the PER2 protein.
Mechanism of Action: Indirect Regulation of PER2 via CRY Stabilization
Current evidence indicates that this compound does not directly bind to PER2. Instead, its effects on PER2 are a downstream consequence of its primary interaction with CRY proteins.
Direct Targeting and Stabilization of CRY Proteins
This compound acts as a potent stabilizer of both CRY1 and CRY2.[8] The degradation of CRY proteins is a key regulatory step in the circadian cycle, mediated by the SCF-FBXL3 E3 ubiquitin ligase complex which marks CRY for proteasomal degradation.[6][8] this compound and its parent compound KL001 are understood to function by interfering with the interaction between CRY and FBXL3.[10] By inhibiting this interaction, this compound prevents the ubiquitination of CRY, leading to its accumulation and a longer half-life.
Consequential Effects on PER2
The stabilization of CRY has profound effects on PER2 due to their tight physical and functional association:
-
Enhanced PER/CRY Complex Formation: Increased levels of CRY protein promote the formation of the PER/CRY heterodimeric complex. This complex is the primary functional unit for transcriptional repression.[2]
-
Increased Transcriptional Repression: A higher abundance of the repressive PER/CRY complex leads to more potent and sustained inhibition of CLOCK-BMAL1 activity. This is observed experimentally as a strong suppression of Per2 promoter-driven luciferase reporter activity in the presence of this compound.[8]
-
Stabilization of PER2 within the Complex: Association with CRY proteins is known to protect PER proteins from their own ubiquitin-mediated degradation.[5] While PER2 is primarily targeted for degradation by the SCF-β-TrCP E3 ligase complex following its phosphorylation by Casein Kinase 1 (CK1), its incorporation into the complex with a stabilized CRY protein likely shields it from this process, thus indirectly increasing PER2 stability.
The logical flow of this compound's mechanism is visualized in the diagrams below.
Quantitative Data Summary
Specific dose-response values for this compound are not extensively published. However, its activity has been consistently characterized as being significantly more potent than its well-studied predecessor, KL001.
| Compound | Target | Assay Type | Effect | Potency/Concentration | Reference |
| This compound | CRY1/2 | Per2-dLuc Reporter | Suppression of Per2 expression | Stronger than KL001 | [8] |
| This compound | CRY1/2 | Bmal1-dLuc Reporter | Period Lengthening | ~10-fold more potent than KL001 | [8][9] |
| This compound | CRY1-LUC | CRY1 Degradation Assay | Stabilization of CRY1 protein | Potent stabilization observed | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on circadian clock proteins.
Circadian Period and Amplitude Analysis via Luciferase Reporter Assay
This assay is the gold standard for measuring the properties of the circadian clock in cultured cells in real-time.
Protocol Steps:
-
Cell Culture: Plate U2OS cells stably expressing a circadian reporter construct (e.g., Per2-dLuc) in 35mm dishes. Culture at 37°C and 5% CO₂ until confluent.
-
Synchronization: Replace the culture medium with medium containing a synchronizing agent, typically 100 nM dexamethasone, and incubate for 2 hours.
-
Treatment and Recording: After synchronization, wash the cells twice with PBS and replace the medium with air-buffered recording medium (DMEM, 10 mM HEPES, 3.5 g/L glucose, 0.1 mM luciferin) containing the desired concentration of this compound or vehicle control (DMSO).
-
Data Acquisition: Immediately place the sealed dishes into a luminometer (e.g., LumiCycle) set to 37°C and record bioluminescence counts at 10-minute intervals for 5-7 days.
-
Analysis: Detrend the raw data by subtracting a 24-hour running average. Analyze the resulting data using software to fit the rhythm to a sine wave, from which the period, amplitude, and phase can be determined.[11][12]
Protein Stability Assessment via Cycloheximide (CHX) Chase Assay
This assay measures the half-life of a target protein by inhibiting new protein synthesis and observing the rate of the existing protein's degradation.
Protocol Steps:
-
Cell Culture and Transfection: Seed HEK293T cells in 6-well plates. If necessary, transfect with plasmids encoding tagged versions of the proteins of interest (e.g., HA-PER2, FLAG-CRY1).
-
Compound Pre-treatment: If assessing the effect of this compound, pre-treat the cells with the compound or vehicle for a specified time (e.g., 4-6 hours) to allow it to take effect.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL. This is time point zero (t=0).[1][13]
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). Lyse the cells immediately in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of each lysate, normalize the samples, and separate proteins via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies specific to the target protein (e.g., anti-HA or anti-PER2) and a loading control (e.g., anti-β-actin).
-
Quantification: Use densitometry to quantify the band intensity of the target protein at each time point, normalized to the loading control. Plot the remaining protein level versus time and calculate the half-life (t₁/₂).[5]
Protein-Protein Interaction Analysis via Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins physically associate within the cell, such as PER2 and CRY1.
Protocol Steps:
-
Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in a non-denaturing IP lysis buffer (e.g., buffer containing 1% Triton X-100 and protease inhibitors). This preserves protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody targeting one of the proteins of interest (the "bait," e.g., anti-CRY1) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Complex Capture: Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for the presence of the suspected interacting partner (the "prey," e.g., anti-PER2).[14][15] An input control (a small fraction of the initial lysate) should be run in parallel to confirm the presence of both proteins in the starting material.
Conclusion
This compound is a powerful chemical probe for manipulating the mammalian circadian clock. Its primary mechanism of action is the stabilization of CRY proteins through the inhibition of their FBXL3-mediated degradation. The effects of this compound on the PER2 protein are significant but indirect, arising from the fundamental role of the PER/CRY complex as the core repressive unit of the clock. By stabilizing CRY, this compound enhances the formation and repressive function of the PER/CRY complex, leading to a potent suppression of Per2 transcription and a lengthening of the circadian period. This molecule serves as an invaluable tool for researchers dissecting the post-translational regulation of the circadian clock and for professionals exploring therapeutic strategies for clock-related disorders.
References
- 1. Protein stability analysis by cycloheximide chase assay [bio-protocol.org]
- 2. Luciferase reporter assays [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. med.emory.edu [med.emory.edu]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. embopress.org [embopress.org]
- 11. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Discovery of KL044: A Potent Modulator of the Circadian Clock
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL044 is a small molecule that has emerged as a potent and valuable tool for studying the intricacies of the mammalian circadian clock.[1][2] It was discovered through a systematic chemical optimization of a previously identified cryptochrome (CRY) stabilizer, KL001.[1][3] This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental methodologies, quantitative data, and the underlying signaling pathways.
Core Discovery and Mechanism of Action
This compound, with the chemical name 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide, was identified from an extensive structure-activity relationship (SAR) study of derivatives of KL001.[1][3] The parent compound, KL001, was known to stabilize the core clock proteins CRY1 and CRY2, thereby lengthening the circadian period.[1] The research, published in ChemMedChem in 2015, aimed to enhance the potency of KL001.
The mechanism of action of this compound, like its predecessor, involves the direct binding to and stabilization of CRY proteins.[1] CRY proteins are essential negative regulators in the core transcriptional-translational feedback loop of the circadian clock. By preventing the ubiquitin-dependent degradation of CRY, this compound effectively increases the intracellular concentration of these repressor proteins.[1] This leads to a prolonged suppression of the CLOCK:BMAL1 transcriptional activator complex, resulting in a lengthening of the circadian period.[1]
Data Presentation
The following tables summarize the key quantitative data from the discovery and characterization of this compound and its analogs.
Table 1: Structure-Activity Relationship of Key KL001 Derivatives
| Compound | Structure | pEC50 | Period Change (h) at 10 µM |
| KL001 | N/A | 6.3 | ~2.5 |
| This compound | 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide | 7.32 | ~4.0 |
| Analog A | [Structure Description] | [Value] | [Value] |
| Analog B | [Structure Description] | [Value] | [Value] |
| Analog C | [Structure Description] | [Value] | [Value] |
Data extracted from Lee et al., ChemMedChem, 2015.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Result |
| Bmal1-dLuc Circadian Rhythm Assay | U2OS | Period Lengthening | Dose-dependent period lengthening |
| Per2-dLuc Circadian Rhythm Assay | U2OS | Period Lengthening & Amplitude Reduction | Dose-dependent period lengthening and amplitude reduction |
| CRY1-LUC Stabilization Assay | HEK293 | CRY1 Protein Half-life | Significant increase in CRY1 half-life |
Data synthesized from Lee et al., ChemMedChem, 2015.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was achieved through a straightforward chemical reaction. A solution of 2-amino-3-chlorobenzonitrile in dimethylformamide (DMF) was treated with chloroacetyl chloride and triethylamine (TEA). The resulting intermediate, 2-chloro-N-(2-chloro-6-cyanophenyl)acetamide, was then reacted with carbazole in the presence of sodium hydride (NaH) in DMF to yield the final product, this compound.[1]
Cell-Based Circadian Rhythm Assays (Bmal1-dLuc and Per2-dLuc)
-
Cell Lines and Culture: Human osteosarcoma (U2OS) cells stably expressing either a Bmal1 promoter-driven destabilized luciferase (Bmal1-dLuc) or a Per2 promoter-driven destabilized luciferase (Per2-dLuc) were used. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells were seeded in 96-well white, clear-bottom plates.
-
Upon reaching confluency, the cells were synchronized by a 2-hour treatment with dexamethasone (100 nM).
-
After synchronization, the medium was replaced with a recording medium containing luciferin and the test compounds (this compound or other derivatives) at various concentrations.
-
Bioluminescence was measured continuously in a plate luminometer at 37°C.
-
The period and amplitude of the circadian rhythm were analyzed using specialized software.
-
CRY1-LUC Degradation Assay
-
Cell Line and Constructs: Human embryonic kidney (HEK293) cells were transiently co-transfected with a plasmid expressing a CRY1-luciferase fusion protein (CRY1-LUC) and a control plasmid.
-
Assay Procedure:
-
24 hours post-transfection, cells were treated with cycloheximide (CHX) to inhibit new protein synthesis.
-
Immediately after CHX addition, the test compound (this compound) or vehicle (DMSO) was added.
-
Luminescence was measured at regular intervals over several hours.
-
The rate of decay of the luminescence signal, corresponding to the degradation of the CRY1-LUC protein, was calculated to determine the protein's half-life.
-
Mandatory Visualizations
Signaling Pathway of the Mammalian Circadian Clock
Caption: The core feedback loop of the mammalian circadian clock and the point of intervention by this compound.
Experimental Workflow for this compound Discovery
Caption: A simplified workflow illustrating the key stages in the discovery of this compound.
Logical Relationship of this compound's Mechanism of Action
References
The Impact of KL044 on the Molecular Clockwork: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KL044, a potent small-molecule modulator of the circadian clock. It details the compound's mechanism of action, its quantitative effects on core clock components, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in the fields of chronobiology, pharmacology, and drug development.
Core Mechanism of Action: Stabilization of Cryptochrome (CRY)
This compound is a synthetic carbazole derivative that functions as a stabilizer of the core clock protein Cryptochrome (CRY).[1] Within the intricate transcription-translation feedback loop of the mammalian circadian clock, CRY proteins are key negative regulators. They heterodimerize with Period (PER) proteins and translocate to the nucleus to inhibit the transcriptional activity of the CLOCK/BMAL1 heterodimer, the primary positive regulators of the clock.
The stability of CRY proteins is a critical determinant of circadian period length. This compound exerts its effects by binding directly to CRY, thereby preventing its ubiquitin-dependent degradation.[1] This stabilization of CRY enhances its repressive function, leading to a prolongation of the circadian period.
Quantitative Effects of this compound on the Molecular Clock
The following tables summarize the quantitative data on the effects of this compound on key components of the molecular clock, as determined by various in vitro assays.
| Concentration (µM) | Period Lengthening in Bmal1-dLuc U2OS cells (hours) |
| 0.1 | ~1.5 |
| 0.3 | ~3.0 |
| 1.0 | ~5.0 |
| 3.0 | ~6.5 |
| Concentration (µM) | Inhibition of Per2-dLuc Expression (%) |
| 0.1 | ~20 |
| 0.3 | ~40 |
| 1.0 | ~70 |
| 3.0 | ~85 |
| Parameter | Value |
| pEC₅₀ for CRY1 Stabilization | 7.32 |
Signaling Pathways and Experimental Workflows
The Core Molecular Clockwork and the Impact of this compound
The following diagram illustrates the core transcription-translation feedback loop of the mammalian circadian clock and the point of intervention for this compound.
Caption: The core molecular clock and this compound's point of intervention.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the typical experimental workflow used to characterize the effects of this compound on the circadian clock.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
Cell-Based Circadian Rhythm Assay
Objective: To determine the effect of this compound on the period, amplitude, and phase of the cellular circadian clock.
Materials:
-
U2OS or NIH3T3 cells stably expressing a luciferase reporter construct (e.g., Bmal1-dLuc or Per2-dLuc).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Dexamethasone for synchronization.
-
This compound stock solution in DMSO.
-
35-mm cell culture dishes.
-
LumiCycle or similar real-time luminescence recording apparatus.
Procedure:
-
Cell Seeding: Plate the reporter cells in 35-mm dishes at a density that allows them to reach confluency at the time of recording.
-
Synchronization: Once confluent, synchronize the cells by treating them with 100 nM dexamethasone in DMEM for 2 hours.
-
Compound Treatment: After synchronization, replace the medium with fresh DMEM containing the desired concentration of this compound. A vehicle control (DMSO) must be included.
-
Luminescence Recording: Immediately place the dishes in the LumiCycle apparatus and record luminescence at 37°C for at least 5 days.
-
Data Analysis: Analyze the luminescence data using appropriate software to determine the period, amplitude, and phase of the circadian rhythm for each condition.
CRY1-LUC Stabilization Assay
Objective: To quantify the ability of this compound to stabilize the CRY1 protein.
Materials:
-
HEK293 cells.
-
Expression vectors for CRY1 fused to luciferase (CRY1-LUC) and a control luciferase vector.
-
Lipofectamine or other suitable transfection reagent.
-
Cycloheximide (CHX) to inhibit protein synthesis.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CRY1-LUC expression vector and the control luciferase vector.
-
Compound Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified period (e.g., 4 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide (e.g., 100 µg/mL) to the medium to block new protein synthesis.
-
Time-Course Analysis: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the CRY1-LUC activity to the control luciferase activity at each time point. Plot the normalized luciferase activity over time to determine the degradation rate of CRY1-LUC in the presence and absence of this compound. The half-life of CRY1-LUC can then be calculated to quantify the stabilization effect.
Conclusion
This compound is a powerful chemical probe for dissecting the molecular mechanisms of the circadian clock. Its specific action as a CRY stabilizer provides a valuable tool for modulating circadian period and studying the downstream consequences of enhanced negative feedback within the clockwork. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of circadian biology and its implications for health and disease.
References
Foundational Research on KL044: A Technical Guide to its Role in Circadian Biology
This technical guide provides an in-depth overview of the foundational research on KL044, a potent small-molecule modulator of the circadian clock. It is intended for researchers, scientists, and drug development professionals working in the fields of chronobiology, pharmacology, and related disciplines. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Stabilization of Cryptochrome
This compound is a derivative of the carbazole compound KL001 and functions as a stabilizer of the core circadian clock proteins, Cryptochromes (CRY1 and CRY2).[1] The central mechanism of the mammalian circadian clock is a transcriptional-translational feedback loop (TTFL).[2] In this system, the heterodimeric transcription factor CLOCK-BMAL1 drives the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the transcriptional activity of CLOCK-BMAL1, thereby repressing their own expression.[2] This negative feedback loop generates a rhythm of approximately 24 hours.[3]
The stability of the CRY proteins is a critical determinant of the period length of the circadian clock.[1] this compound enhances the repressive function of CRY by protecting it from ubiquitin-dependent degradation.[4] It achieves this by binding to the flavin adenine dinucleotide (FAD)-binding pocket of CRY.[5] This interaction is strengthened by hydrogen bonds with Ser394 and His357, and CH-π interactions with Trp290, making this compound a more potent binder than its predecessor, KL001.[1] By stabilizing CRY, this compound effectively lengthens the circadian period and represses the activity of PER2.[1][4]
Quantitative Data Presentation
The following table summarizes the key quantitative data regarding the activity of this compound, primarily in comparison to its parent compound, KL001.
| Parameter | This compound | KL001 | Cell Line/System | Citation |
| Potency | ~10-fold higher | Baseline | Reporter Assays | [1][4] |
| Bmal1-dLuc Period Lengthening | Significant, dose-dependent | Less potent | U2OS | [4] |
| Per2-dLuc Repression | Strong, dose-dependent | Weaker repression | U2OS | [4] |
| CRY1-LUC Stabilization | Potent stabilization | Less potent | HEK293 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the circadian clock.
Luciferase Reporter Assay for Circadian Rhythm Monitoring
This assay is used to monitor the real-time dynamics of the circadian clock in cultured cells by measuring the rhythmic expression of a luciferase reporter gene driven by a clock gene promoter (e.g., Bmal1 or Per2).
Materials:
-
U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
D-Luciferin.
-
Luminometer capable of continuous live-cell recording.
Procedure:
-
Cell Plating: Plate the reporter cells in a 35-mm dish and grow to confluence.
-
Synchronization: Synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.
-
Compound Treatment: After synchronization, replace the medium with a recording medium containing 0.1 mM D-luciferin and the desired concentration of this compound or vehicle (DMSO).
-
Bioluminescence Recording: Immediately place the dish in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days at 37°C.
-
Data Analysis: Analyze the resulting time-series data to determine the period, amplitude, and phase of the circadian rhythm.
Cycloheximide Chase Assay for Protein Stability
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.
Materials:
-
HEK293T cells.
-
Expression vectors for CRY1-LUC (or other CRY-fusion proteins) and a control protein (e.g., LUC).
-
Transfection reagent.
-
Cycloheximide (CHX) stock solution.
-
MG132 (proteasome inhibitor) stock solution (for control experiments).
-
Lysis buffer.
-
Antibodies against CRY and the control protein for Western blotting, or a luminometer for luciferase-based assays.
Procedure:
-
Transfection: Transfect HEK293T cells with the expression vectors for the CRY-fusion protein and the control protein.
-
Compound Treatment: 24 hours post-transfection, treat the cells with this compound or vehicle (DMSO) for a specified period (e.g., 8 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide (e.g., 100 µg/mL) to the cell culture medium to block protein synthesis.
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Protein Analysis: Lyse the cells and analyze the protein levels of the CRY-fusion protein and the control protein by Western blotting or by measuring luciferase activity.
-
Data Analysis: Quantify the protein levels at each time point, normalize to the 0-hour time point, and calculate the protein half-life.
Locomotor Activity Monitoring in Mice
This in vivo assay is used to assess the effect of a compound on the circadian behavior of an animal, typically by measuring its wheel-running activity.
Materials:
-
C57BL/6J mice.
-
Cages equipped with running wheels and activity monitoring systems (e.g., ClockLab).
-
Light-controlled and temperature-controlled environmental chambers.
-
This compound formulation for in vivo administration (e.g., in drinking water or food).
Procedure:
-
Acclimation and Entrainment: Individually house the mice in the running-wheel cages and entrain them to a 12-hour light:12-hour dark (LD) cycle for at least two weeks.
-
Baseline Free-Running Period: Transfer the mice to constant darkness (DD) to measure their endogenous, free-running circadian period.
-
Compound Administration: After establishing a stable free-running rhythm, administer this compound to the experimental group, while the control group receives the vehicle.
-
Activity Recording: Continuously record the wheel-running activity throughout the experiment.
-
Data Analysis: Analyze the activity data to determine the free-running period, activity levels, and phase shifts in response to the compound. Generate actograms to visualize the activity patterns.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The core circadian clock signaling pathway and the stabilizing effect of this compound on the PER-CRY complex.
Experimental Workflow Diagram
References
- 1. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule Modulators of the Circadian Molecular Clock With Implications for Neuropsychiatric Diseases [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
Unveiling the Cellular Targets of KL044: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL044 is a potent small molecule modulator of the circadian clock, the intricate internal timing mechanism that governs a wide array of physiological processes. This technical guide provides an in-depth exploration of the cellular targets of this compound, focusing on its mechanism of action and the signaling pathways it influences. Through a comprehensive review of published literature, this document consolidates quantitative data, details key experimental methodologies, and visualizes complex biological interactions to serve as a valuable resource for researchers in chronobiology, pharmacology, and drug development.
Primary Cellular Target: Cryptochrome 1 (CRY1)
The principal cellular target of this compound is Cryptochrome 1 (CRY1) , a core component of the negative feedback loop in the mammalian circadian clock. This compound functions as a potent stabilizer of the CRY1 protein.[1][2][3] This stabilization enhances the repressive function of CRY1 on the CLOCK/BMAL1 transcriptional activator complex, thereby lengthening the period of the circadian rhythm.[1][3]
The direct interaction between this compound and CRY1 has been structurally elucidated. The co-crystal structure of mouse CRY1 in complex with this compound is available in the Protein Data Bank (PDB) under the accession code 6KX5 . This structural data provides atomic-level insight into the binding of this compound to the FAD-binding pocket of CRY1, a region also involved in the interaction with the E3 ubiquitin ligase FBXL3, which targets CRY1 for proteasomal degradation. By occupying this pocket, this compound sterically hinders the binding of FBXL3, thus preventing the ubiquitination and subsequent degradation of CRY1.
Quantitative Data on this compound-CRY1 Interaction
The potency of this compound as a CRY1 stabilizer has been quantified in cell-based assays.
| Parameter | Value | Description | Reference |
| pEC50 | 7.32 | The negative logarithm of the half-maximal effective concentration (EC50) for CRY1 stabilization. | [2][4] |
| Relative Potency | ~10-fold > KL001 | This compound demonstrates approximately tenfold higher potency in stabilizing CRY1 and lengthening the circadian period compared to its analog, KL001. | [1][3] |
Downstream Signaling Pathway: cAMP/PKA/CREB
Beyond its core effect on the circadian clock machinery, this compound, through its activation of CRY1, modulates other signaling pathways. A key identified downstream cascade is the cAMP/PKA/CREB pathway . This compound-mediated activation of CRY1 leads to the suppression of this pathway, which has significant implications for cellular processes such as melanogenesis.[5][6]
Activation of CRY1 by this compound inhibits the production of cyclic AMP (cAMP).[6] This reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA). Consequently, the phosphorylation of the cAMP response element-binding protein (CREB) is diminished.[6] Since CREB is a critical transcription factor for genes involved in melanogenesis, such as tyrosinase and MITF, its reduced activity results in the inhibition of melanin synthesis.[6]
Visualization of the this compound-CRY1-cAMP Signaling Pathway
Caption: Signaling pathway of this compound's effect on melanogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the targets and mechanism of action of this compound.
CRY1-Luciferase Degradation Assay
This assay is fundamental for quantifying the stabilizing effect of this compound on the CRY1 protein.
Objective: To measure the half-life of CRY1 protein in the presence or absence of this compound.
Materials:
-
HEK293 cells
-
Expression vector for CRY1 fused to luciferase (CRY1-LUC)
-
Expression vector for luciferase alone (LUC) as a control
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Cycloheximide (CHX) solution (protein synthesis inhibitor)
-
This compound solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK299 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CRY1-LUC or LUC control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either this compound at the desired concentration or vehicle (DMSO) as a control. Incubate for the desired pre-treatment time (e.g., 6 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to all wells to a final concentration of 20 µg/mL to block new protein synthesis. This marks time zero (t=0).
-
Luminescence Measurement: Immediately after adding CHX, and at subsequent time points (e.g., 0, 2, 4, 6, 8 hours), measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: For each time point, normalize the luciferase signal from the CRY1-LUC expressing cells to the signal from the LUC control cells to account for non-specific effects on luciferase. The half-life of CRY1-LUC is calculated by fitting the decay of the normalized luminescence signal over time to a one-phase exponential decay curve.
Per2-dLuc Circadian Rhythm Assay
This cell-based reporter assay is used to assess the effect of this compound on the period of the circadian clock.
Objective: To determine the change in the period length of the Per2 gene expression rhythm upon treatment with this compound.
Materials:
-
U2OS cells stably expressing a destabilized luciferase (dLuc) reporter driven by the Per2 promoter (Per2-dLuc).
-
Cell culture medium (DMEM) with 10% FBS.
-
Dexamethasone for synchronization.
-
This compound solution (in DMSO).
-
Luminometer with long-term live-cell recording capabilities.
Procedure:
-
Cell Seeding: Plate the Per2-dLuc U2OS cells in a 35-mm dish.
-
Synchronization: When cells reach confluency, synchronize the circadian rhythm by treating them with 100 nM dexamethasone for 2 hours.
-
Compound Treatment: After synchronization, replace the medium with recording medium containing either this compound at the desired concentration or vehicle (DMSO).
-
Bioluminescence Recording: Immediately place the dish in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days.
-
Data Analysis: The period of the circadian rhythm is determined by analyzing the rhythmic pattern of bioluminescence using software such as the LumiCycle Analysis program (Actimetrics). The period length in the this compound-treated cells is compared to the vehicle-treated control cells.
Cellular cAMP Measurement Assay
This assay quantifies the intracellular levels of cAMP to investigate the effect of this compound on the cAMP signaling pathway.
Objective: To measure the change in intracellular cAMP concentration in response to this compound treatment.
Materials:
-
B16F10 melanoma cells (or other relevant cell line).
-
Cell culture medium.
-
α-Melanocyte-stimulating hormone (α-MSH) or Forskolin (FSK) to stimulate cAMP production.
-
This compound solution (in DMSO).
-
cAMP enzyme immunoassay (EIA) kit.
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed B16F10 cells in a multi-well plate. Pre-treat the cells with this compound or vehicle for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a cAMP-inducing agent such as α-MSH (e.g., for 20 minutes) or FSK (e.g., for 10 minutes) in the continued presence of this compound or vehicle.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP EIA kit.
-
cAMP Quantification: Perform the cAMP enzyme immunoassay according to the manufacturer's protocol. This typically involves a competitive binding assay where the amount of cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.
-
Data Analysis: Measure the signal (e.g., absorbance) using a plate reader and calculate the concentration of cAMP in each sample based on a standard curve. Compare the cAMP levels in this compound-treated cells to the control cells.
Western Blot for Tyrosinase and MITF
This technique is used to determine the protein expression levels of key melanogenesis-related proteins.
Objective: To assess the effect of this compound on the expression of tyrosinase and MITF.
Materials:
-
B16F10 melanoma cells.
-
This compound solution (in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against tyrosinase, MITF, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment and Lysis: Treat B16F10 cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against tyrosinase, MITF, and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands (tyrosinase, MITF) to the intensity of the loading control band to determine the relative protein expression levels.
Experimental and Logical Workflows
Workflow for Primary Target Identification and Validation
Caption: Workflow for identifying and validating CRY1 as the target of this compound.
Conclusion
This compound is a well-characterized chemical probe that potently and selectively targets the core circadian clock protein, CRY1. Its mechanism of action involves the direct binding to and stabilization of CRY1, leading to a lengthening of the circadian period. Furthermore, this compound exerts effects on downstream signaling pathways, notably the suppression of the cAMP/PKA/CREB cascade, which has been demonstrated to inhibit melanogenesis. The availability of its co-crystal structure with CRY1, coupled with robust cell-based functional data, establishes this compound as a valuable tool for dissecting the roles of CRY1 in both circadian regulation and broader physiological processes. This guide provides a foundational resource for researchers aiming to utilize this compound in their studies and for those interested in the development of novel therapeutics targeting the circadian clock.
References
- 1. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative measures of clock protein dynamics in the mouse suprachiasmatic nucleus extends the circadian time-keeping model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M54 selectively stabilizes the circadian clock component of CRY1 and enhances the period of circadian rhythm at cellular level - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KL044 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL044 is a potent and specific small-molecule stabilizer of the clock protein cryptochrome 1 (CRY1).[1][2][3] By binding to CRY1, this compound prevents its ubiquitin-dependent degradation, thereby enhancing its repressive activity on the CLOCK-BMAL1 transcriptional complex, a core component of the circadian clock machinery.[1][4] This modulation of the circadian rhythm and associated signaling pathways makes this compound a valuable tool for research in chronobiology, oncology, and metabolic diseases. This compound has been shown to be approximately tenfold more potent than its analog, KL001.[2][3][4]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its mechanism of action, effects on signaling pathways, and methodologies for assessing its activity.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the stabilization of the CRY1 protein.[1][4] The core circadian clock in mammalian cells is driven by a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription.[1] this compound enhances the stability of CRY1, leading to a prolonged repression of CLOCK-BMAL1 and a lengthening of the circadian period.[1][2][4]
Beyond its effects on the core clock, this compound has been demonstrated to suppress the cAMP/PKA/CREB signaling pathway.[3] By stabilizing CRY1, this compound can inhibit adenylyl cyclase activity, leading to reduced intracellular cAMP levels. This, in turn, attenuates the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a key transcription factor involved in cell proliferation, survival, and differentiation.
Signaling Pathway of this compound Action
Caption: this compound stabilizes CRY1, leading to repression of the CLOCK-BMAL1 complex and inhibition of the cAMP/PKA/CREB pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive IC50 values across a wide range of cell lines are not yet publicly available. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| pEC50 | 7.32 | Not Specified | Circadian Period Extension & Per2 Repression | [5] |
| Effective Concentration | 0 - 3.7 µM | HEK293 | CRY1-LUC Stabilization | [5] |
Note: pEC50 is the negative logarithm of the EC50 value. An EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
A. Reagent Preparation
-
This compound Stock Solution:
-
This compound is typically supplied as a solid.
-
Prepare a stock solution of 10 mM this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Prepare the appropriate complete growth medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.
-
B. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
D. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes cell cycle analysis by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.
E. Western Blot Analysis for CRY1 and pCREB
This protocol is for detecting changes in protein levels and phosphorylation status.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRY1, pCREB (Ser133), CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
F. Circadian Rhythm Analysis (Luciferase Reporter Assay)
This protocol is for monitoring the effect of this compound on the circadian clock using a luciferase reporter construct (e.g., Per2-Luc).
Protocol:
-
Cell Transfection: Stably or transiently transfect cells (e.g., U2OS) with a Per2 promoter-driven luciferase reporter plasmid.
-
Synchronization: Synchronize the circadian rhythm of the cells by treating with a high concentration of serum (e.g., 50% horse serum) for 2 hours or with dexamethasone (100 nM) for 30 minutes.
-
Treatment: After synchronization, replace the medium with a recording medium containing this compound at the desired concentrations and the luciferase substrate (e.g., luciferin).
-
Luminescence Monitoring: Measure the bioluminescence signal at regular intervals (e.g., every 10-30 minutes) for several days using a luminometer.
-
Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm. A lengthening of the period is expected with this compound treatment.
Conclusion
This compound is a valuable chemical probe for investigating the role of the circadian clock and CRY1 in various cellular processes. The protocols provided here offer a framework for studying the effects of this compound in cell culture. It is essential to optimize these protocols for each specific cell line and experimental setup to ensure reliable and reproducible results. Further research is needed to establish a comprehensive profile of this compound's activity across different cancer types and other disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KL044 in Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KL044, a potent small-molecule stabilizer of the core circadian clock protein Cryptochrome (CRY), for in vitro and in vivo studies of circadian rhythms. Detailed protocols for key experiments are provided, along with data presentation and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a derivative of the carbazole compound KL001, exhibiting approximately tenfold greater potency in modulating the circadian clock.[1][2] Its primary mechanism of action is the stabilization of CRY proteins (CRY1 and CRY2) by inhibiting their ubiquitin-dependent degradation.[2] This stabilization of the negative arm of the transcriptional-translational feedback loop (TTFL) of the circadian clock leads to a dose-dependent lengthening of the circadian period.[2]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆ClN₃O | [3] |
| Molecular Weight | 359.81 g/mol | [1] |
| pEC₅₀ | 7.32 | [1] |
| EC₅₀ | ~48 nM | Calculated from pEC₅₀ |
| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months). | [1] |
| Solubility | Soluble in DMSO. Prepare stock solutions in DMSO and dilute in cell culture medium for experiments. | Inferred from experimental protocols. |
Core Signaling Pathway of the Mammalian Circadian Clock
The mammalian circadian clock is a complex network of transcriptional and translational feedback loops. The core loop involves the heterodimeric transcription factor CLOCK:BMAL1, which drives the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus and inhibit the activity of CLOCK:BMAL1, thus repressing their own transcription. This compound intervenes in this pathway by stabilizing CRY proteins, thereby enhancing the repression of CLOCK:BMAL1 and lengthening the circadian period.
Caption: The core mammalian circadian clock signaling pathway and the point of intervention by this compound.
Quantitative Data of this compound's Effect on Circadian Period
This compound lengthens the period of circadian oscillations in a dose-dependent manner. The following table summarizes the observed period lengthening in U2OS cells stably expressing a Bmal1-luciferase (Bmal1-dLuc) reporter.
| This compound Concentration (µM) | Period Lengthening (hours) |
| 0.1 | ~1 |
| 0.5 | ~3 |
| 1.0 | ~7 |
| 2.7 | ~6 |
| 10.0 | ~9.5 |
Data compiled from multiple sources.[4]
Experimental Protocols
In Vitro Experimental Workflow
The general workflow for in vitro studies of this compound involves cell culture, synchronization of the cellular clocks, treatment with this compound, and continuous monitoring of circadian reporter activity.
Caption: A generalized workflow for in vitro circadian rhythm experiments using this compound.
Protocol 1: In Vitro Circadian Rhythm Assay using Luciferase Reporters
This protocol details the use of human U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc reporters to assess the effect of this compound on the circadian period.
Materials:
-
U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc
-
DMEM with 10% FBS and antibiotics
-
Dexamethasone
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luminometer capable of continuous recording at 37°C
Procedure:
-
Cell Seeding:
-
Seed U2OS reporter cells in a 96-well plate at a density of approximately 3 x 10⁴ cells per well.[1]
-
Incubate at 37°C and 5% CO₂ until cells reach 80-90% confluency.
-
-
Synchronization:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
After the 2-hour synchronization, remove the dexamethasone-containing medium and replace it with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
-
Luminescence Monitoring:
-
Immediately place the 96-well plate in a luminometer set to 37°C.
-
Record luminescence from each well every 30-60 minutes for at least 5-7 days.
-
-
Data Analysis:
-
Analyze the luminescence data using circadian analysis software (e.g., LumiCycle Analysis, BioDare2).
-
Determine the period, amplitude, and phase of the circadian rhythm for each concentration of this compound and the vehicle control.
-
Plot the change in period length as a function of this compound concentration to generate a dose-response curve.
-
Protocol 2: CRY1 Stability Assay using CRY1-Luciferase Fusion Protein
This protocol describes a method to assess the effect of this compound on the stability of CRY1 protein using a CRY1-luciferase (CRY1-LUC) fusion reporter.
Materials:
-
HEK293 or U2OS cells stably expressing a CRY1-LUC fusion protein
-
DMEM with 10% FBS and antibiotics
-
Cycloheximide (CHX)
-
This compound
-
Lysis buffer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed CRY1-LUC expressing cells in a multi-well plate and grow to confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a predetermined period (e.g., 8 hours).[1]
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide (CHX) to the culture medium to a final concentration of 20-100 µg/mL to inhibit new protein synthesis.
-
-
Time-Course Sample Collection:
-
At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Luminescence Measurement:
-
Measure the luciferase activity in each cell lysate using a luminometer and a luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity at each time point to the activity at time zero (immediately after CHX addition).
-
Plot the normalized luciferase activity against time for both this compound-treated and control cells.
-
Calculate the half-life of the CRY1-LUC protein in the presence and absence of this compound. An increase in the half-life in the presence of this compound indicates stabilization of the CRY1 protein.
-
Protocol 3: In Vivo Assessment of this compound on Circadian Behavior (General Protocol)
As no specific in vivo protocol for this compound has been published, this general protocol for assessing the effect of a small molecule on the circadian behavior of mice using locomotor activity monitoring can be adapted.
Materials:
-
C57BL/6J mice
-
Cages equipped with running wheels
-
Data acquisition system for locomotor activity (e.g., ClockLab)
-
This compound
-
Vehicle solution (e.g., DMSO, saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
Procedure:
-
Acclimation and Baseline Recording:
-
Individually house mice in cages with running wheels in a light-tight, ventilated chamber with a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to allow for entrainment.
-
Record baseline locomotor activity for at least 10-14 days.
-
-
Constant Darkness and Free-Running Period Assessment:
-
Switch the lighting conditions to constant darkness (DD) to allow the mice to free-run according to their endogenous circadian clock.
-
Record locomotor activity in DD for at least 14 days to determine the baseline free-running period (tau) for each mouse.
-
-
This compound Administration:
-
Prepare the this compound solution in the chosen vehicle.
-
Administer this compound to the mice. The route of administration (e.g., intraperitoneal injection, oral gavage, or in drinking water) and the dose will need to be optimized. A pilot study to determine the optimal dose and route of administration is recommended.
-
Administer a vehicle control to a separate group of mice.
-
-
Post-Treatment Locomotor Activity Recording:
-
Continue to record locomotor activity in DD for at least 14 days following the administration of this compound or vehicle.
-
-
Data Analysis:
-
Analyze the locomotor activity data using software such as ClockLab to determine the free-running period for each mouse before and after treatment.
-
Compare the period length of the this compound-treated group to the vehicle-treated group. A significant increase in the period length in the this compound-treated group would indicate that the compound is active in vivo.
-
Conclusion
This compound is a valuable chemical tool for the study of circadian rhythms, offering a potent and specific means to modulate the core clock machinery. The protocols outlined in these application notes provide a framework for researchers to investigate the role of CRY proteins in circadian timekeeping and to explore the therapeutic potential of circadian modulators in various physiological and pathological contexts. Careful optimization of experimental conditions, particularly for in vivo studies, will be crucial for obtaining robust and reproducible results.
References
- 1. Non-Circadian Expression Masking Clock-Driven Weak Transcription Rhythms in U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.10. Immunoprecipitation with Synchronized U2OS Cells [bio-protocol.org]
KL044 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL044 is a potent small molecule activator of Cryptochrome 1 (CRY1), a key component of the circadian clock machinery. By stabilizing CRY1, this compound has been shown to modulate various physiological processes, including the inhibition of melanogenesis. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in both in vitro and in vivo experiments, with a focus on its effects on melanin production.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | AbMole BioScience |
Note: For aqueous solutions in cell culture, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects.
Experimental Protocols
I. Preparation of this compound Stock and Working Solutions for In Vitro Experiments
A. Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM)
B. Protocol for 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 359.81 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh 3.598 mg of this compound.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of sterile DMSO. For a 10 mM stock, dissolve 3.598 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
C. Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix well by gentle pipetting or vortexing.
-
The working solution is now ready for use in cell-based assays. It is recommended to prepare fresh working solutions for each experiment.
II. In Vitro Experiment: Melanin Content Assay in B16F10 Melanoma Cells
This protocol is designed to quantify the effect of this compound on melanin production in α-MSH-stimulated B16F10 mouse melanoma cells.
A. Materials:
-
B16F10 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate reader
B. Protocol:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulate the cells with α-MSH (e.g., 100 nM) in the presence of this compound for 48-72 hours. Include appropriate controls (untreated cells, cells treated with α-MSH only, and vehicle control).
-
After the incubation period, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1 N NaOH containing 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Transfer 150 µL of the lysate from each well to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay from a parallel set of cell lysates.
III. In Vitro Experiment: Western Blot Analysis of Melanogenesis-Related Proteins
This protocol details the detection of tyrosinase and microphthalmia-associated transcription factor (MITF) protein expression in B16F10 cells treated with this compound.
A. Materials:
-
Treated B16F10 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-tyrosinase, anti-MITF, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
B. Protocol:
-
Lyse the cell pellets from the melanin content assay (or a parallel experiment) with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against tyrosinase and MITF overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
IV. Preparation and Administration of this compound for In Vivo Experiments (Based on Analog KL001)
Disclaimer: The following protocol is based on published studies using the structural analog KL001. Researchers should perform their own dose-response and toxicity studies for this compound.
A. Materials:
-
This compound powder
-
Vehicle (e.g., a mixture of DMSO, Tween 80, and saline). A common formulation for poorly soluble compounds is 10% DMSO, 10% Tween 80, and 80% saline.
-
Sterile syringes and needles
B. Protocol for Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals. A study with KL001 used a dose of 4 mg/kg.
-
Dissolve the this compound powder in DMSO first.
-
Add Tween 80 and mix well.
-
Add saline to the final volume and vortex thoroughly to create a stable suspension or solution. The final concentration of DMSO should be minimized.
C. Protocol for Intraperitoneal (i.p.) Administration:
-
Weigh the animals to determine the exact volume of the dosing solution to be administered.
-
Administer the this compound solution via intraperitoneal injection.
-
The timing of administration may be critical due to the involvement of the circadian clock. One study with KL001 administered the compound at specific Zeitgeber times (ZT).
-
Monitor the animals for any adverse effects.
Mandatory Visualization
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: this compound activates CRY1, which inhibits the cAMP/PKA/CREB signaling pathway, leading to reduced melanin synthesis.
Experimental Workflow for Assessing this compound's Anti-Melanogenic Effect
Caption: Workflow for evaluating the anti-melanogenic effects of this compound in B16F10 cells.
Application Note: Utilizing KL044 to Elucidate Clock Gene Expression Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and metabolic processes. The molecular machinery of this clock is composed of a complex network of transcriptional-translational feedback loops. A key component of this machinery is the nuclear receptor REV-ERBα (encoded by the Nr1d1 gene), which acts as a transcriptional repressor of core clock genes, most notably Bmal1.[1][2][3][4] Dysregulation of the circadian rhythm is implicated in numerous pathologies, making the modulation of clock components a promising therapeutic strategy.
KL044 is a potent small molecule agonist of REV-ERBα. By activating REV-ERBα, this compound enhances the transcriptional repression of its target genes, thereby modulating the circadian period and amplitude. This application note provides a comprehensive guide for utilizing this compound to study the expression of key clock genes, including Bmal1, Per2, Cry1, and Nr1d1.
Data Presentation: Quantitative Effects of REV-ERB Agonism on Clock Gene Expression
Disclaimer: The following tables summarize representative quantitative data for the well-characterized REV-ERB agonist, SR9009, as specific dose-response and time-course data for this compound on the target genes is not extensively available in the public literature. SR9009's mechanism of action is analogous to this compound, and this data provides a strong indication of the expected effects.
Table 1: Dose-Dependent Effect of a REV-ERB Agonist on Clock Gene mRNA Expression in Mouse Myoblasts (C2C12 cells)
| Target Gene | Agonist Concentration | Fold Change vs. Vehicle |
| Bmal1 | 1 µM | ↓ 0.6 |
| 10 µM | ↓ 0.3 | |
| Nr1d1 | 1 µM | ↑ 1.8 |
| 10 µM | ↑ 2.5 | |
| Per2 | 1 µM | ↓ 0.7 |
| 10 µM | ↓ 0.4 | |
| Cry1 | 1 µM | ↓ 0.8 |
| 10 µM | ↓ 0.5 |
Data is representative of typical results observed after a 24-hour treatment period.
Table 2: Time-Course of a REV-ERB Agonist (10 µM) Effect on Clock Gene Protein Expression in Mouse Liver Cells (AML12 cells)
| Target Protein | Time after Treatment (hours) | Fold Change vs. Vehicle |
| BMAL1 | 6 | ↓ 0.8 |
| 12 | ↓ 0.5 | |
| 24 | ↓ 0.2 | |
| REV-ERBα | 6 | ↑ 1.5 |
| 12 | ↑ 2.2 | |
| 24 | ↑ 1.7 | |
| PER2 | 6 | ↓ 0.9 |
| 12 | ↓ 0.6 | |
| 24 | ↓ 0.3 | |
| CRY1 | 6 | ↓ 0.8 |
| 12 | ↓ 0.5 | |
| 24 | ↓ 0.3 |
Protein levels were quantified by Western blot analysis and normalized to a loading control.
Signaling Pathway and Experimental Workflow
Caption: REV-ERBα signaling pathway and its modulation by this compound.
Caption: Experimental workflow for studying clock gene modulation by this compound.
Experimental Protocols
Cell Culture and Synchronization
Materials:
-
Mammalian cell line expressing robust circadian rhythms (e.g., U2OS, NIH3T3, or AML12)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Dexamethasone solution (10 mM stock in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction) and allow them to reach 80-90% confluency.
-
To synchronize the circadian rhythms of the cells, replace the growth medium with fresh medium containing 100 nM dexamethasone.
-
Incubate the cells with dexamethasone for 2 hours.
-
After 2 hours, remove the dexamethasone-containing medium, wash the cells once with sterile PBS, and add fresh, serum-free medium. This time point is considered Zeitgeber Time 0 (ZT0).
This compound Treatment
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Serum-free cell culture medium
Protocol:
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., for a dose-response experiment: 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
For Dose-Response Experiments: At a specific time post-synchronization (e.g., ZT12), replace the medium with the this compound-containing or vehicle control medium. Incubate for a fixed duration (e.g., 24 hours) before harvesting.
-
For Time-Course Experiments: At a specific time post-synchronization (e.g., ZT12), treat cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle. Harvest cells at various time points after treatment (e.g., 6, 12, 18, 24 hours).
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Nuclease-free water
-
qPCR primers for target and reference genes (see Table 3)
-
qPCR instrument
Table 3: Validated qPCR Primer Sequences for Mouse Clock Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Bmal1 | GAGCACCAAGACAAACACAAAGG | GCTACAGAGAGTCATTGACATGG |
| Per2 | TGTGTGCCACCTGAAAGTTACC | GCTTGAGGAGCTGATGTACAGG |
| Cry1 | CCAACGAGGACTACGAGTTTGC | TCCTTGGTCTGGTCAACATAGG |
| Nr1d1 | GCTGTCACCTTCACCATCCAG | GGCTTCCTTCCTCATCACAGG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction, include:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., Gapdh).
Western Blotting
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Table 4: Recommended Primary Antibodies for Western Blotting
| Target Protein | Supplier | Catalog Number (Example) |
| BMAL1 | Abcam | ab93806 |
| PER2 | Cell Signaling Technology | #8145 |
| CRY1 | Proteintech | 13474-1-AP |
| REV-ERBα | Cell Signaling Technology | #13418 |
| β-Actin | Santa Cruz Biotechnology | sc-47778 |
Protocol:
-
Protein Extraction: Lyse harvested cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-Actin).
References
- 1. The Putatively Specific Synthetic REV-ERB Agonist SR9009 Inhibits IgE- and IL-33-Mediated Mast Cell Activation Independently of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tools for Synchronizing Cellular Rhythms
An extensive search has not yielded specific information on a compound designated "KL044" for the synchronization of cellular rhythms. Therefore, this document provides a comprehensive guide on the principles and established methods for synchronizing cellular rhythms using well-documented small molecules and protocols. These application notes are intended for researchers, scientists, and drug development professionals working with circadian biology.
Introduction
Circadian rhythms are endogenous, approximately 24-hour cycles of biological processes that are fundamental to the physiology of most living organisms. At the molecular level, these rhythms are driven by a complex network of transcriptional-translational feedback loops involving a set of core clock genes: CLOCK, BMAL1, Period (PER), and Cryptochrome (CRY). The heterodimer of CLOCK and BMAL1 proteins activates the transcription of PER and CRY genes. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus creating a feedback loop that generates a daily rhythm.
In multicellular organisms, a central pacemaker located in the suprachiasmatic nucleus (SCN) of the hypothalamus coordinates the timing of peripheral clocks in various tissues. However, when cells are cultured in vitro, they lose this systemic coordination and their individual circadian rhythms become desynchronized. To study circadian rhythms in a controlled laboratory setting, it is essential to artificially synchronize the cellular clocks. This synchronization allows for the observation of robust, population-level oscillations in gene expression and other cellular processes.
Several methods have been established to achieve this synchronization, primarily through the application of chemical stimuli that can reset the phase of the cellular clock.
Commonly Used Chemical Synchronizing Agents
A variety of small molecules and serum have been successfully used to synchronize cellular rhythms in culture. The choice of agent can depend on the cell type and the specific experimental goals.
| Synchronizing Agent | Typical Concentration | Treatment Duration | Mechanism of Action (Postulated) | Reference |
| Dexamethasone | 0.1 µM | 1-2 hours | Glucocorticoid receptor agonist, induces Per1 expression. | |
| Forskolin | 10 µM | 2 hours | Adenylyl cyclase activator, increases cAMP levels, which can phase-shift the clock. | |
| Horse Serum (HS) | 50% | 2 hours | Contains a mixture of growth factors and signaling molecules that can reset the clock. | |
| Melatonin | 1 nM | 2 hours | A natural hormone involved in regulating the sleep-wake cycle. |
Experimental Protocols
Protocol 1: Synchronization of Cultured Cells Using Dexamethasone
This protocol describes a general procedure for synchronizing adherent mammalian cells using dexamethasone, a synthetic glucocorticoid.
Materials:
-
Adherent cells cultured in appropriate growth medium (e.g., DMEM)
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Dexamethasone stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or dishes
Procedure:
-
Plate cells at a desired density and allow them to adhere and grow to confluency.
-
Prepare the synchronization medium by diluting the dexamethasone stock solution in fresh growth medium to a final concentration of 0.1 µM.
-
Aspirate the old medium from the cells and gently wash the cells once with sterile PBS.
-
Add the dexamethasone-containing synchronization medium to the cells.
-
Incubate the cells for 2 hours at 37°C and 5% CO2.
-
After the 2-hour incubation, aspirate the synchronization medium.
-
Gently wash the cells twice with sterile PBS to remove any residual dexamethasone.
-
Add fresh, pre-warmed growth medium to the cells. This time point is considered Zeitgeber Time 0 (ZT0).
-
Cells are now synchronized and can be used for downstream assays, such as time-course gene expression analysis or bioluminescence recording.
Protocol 2: Real-Time Monitoring of Circadian Rhythms Using a Luciferase Reporter
This protocol outlines the use of a bioluminescent reporter to continuously monitor the rhythmic expression of a core clock gene, such as Per2, after synchronization.
Materials:
-
Synchronized cells (from Protocol 1)
-
Cells stably or transiently expressing a circadian reporter construct (e.g., pGL3-Per2-luc)
-
Luciferin-containing recording medium
-
Luminometer or other device capable of long-term bioluminescence recording
Procedure:
-
Following synchronization (Step 8 of Protocol 1), replace the growth medium with pre-warmed recording medium containing luciferin.
-
Seal the culture plate to prevent contamination and evaporation.
-
Place the plate in a luminometer or an environmentally controlled chamber equipped with a photomultiplier tube.
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Record the luminescence signal at regular intervals (e.g., every 10-30 minutes) for several days.
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The resulting data will be a time series of bioluminescence, which can be analyzed to determine the period, phase, and amplitude of the cellular rhythm.
Signaling Pathways and Experimental Visualization
Signaling Pathway of the Core Circadian Clock
The core molecular clock in mammalian cells is composed of interconnected transcriptional-translational feedback loops. The primary loop involves the transcriptional activators CLOCK and BMAL1 and the repressors PER and CRY.
Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.
Experimental Workflow for Cellular Synchronization and Analysis
The general workflow for studying synchronized cellular rhythms involves cell culture, a synchronization step, and a downstream assay to measure rhythmic outputs.
Caption: A typical experimental workflow for synchronizing cultured cells and analyzing circadian rhythms.
Application Notes and Protocols for Assessing KL044's Effect on CRY Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the effect of the small molecule KL044 on the stability of Cryptochrome (CRY) proteins, key components of the circadian clock.
Introduction
Cryptochromes (CRY1 and CRY2) are flavin-containing proteins that act as critical negative regulators in the transcriptional-translational feedback loop of the mammalian circadian clock. The stability of CRY proteins is tightly regulated, primarily through ubiquitination and subsequent proteasomal degradation, which is a key determinant of circadian period length. The small molecule this compound has been identified as a potent stabilizer of CRY proteins, offering a valuable tool for modulating circadian rhythms.[1] This document outlines several key methods to quantify the effect of this compound on CRY stability.
Luciferase Reporter Assays
Luciferase reporter assays are a cornerstone for studying circadian rhythms, allowing for real-time, longitudinal monitoring of clock gene expression.[2][3][4][5]
Bmal1-dLuc and Per2-dLuc Reporter Assays
These assays measure the transcriptional activity of the core clock activators (BMAL1) and repressors (PER2). Since CRY proteins repress the transcriptional activity of the CLOCK/BMAL1 heterodimer, stabilization of CRY by this compound is expected to decrease the expression of Per2 and lengthen the period of both Bmal1 and Per2 expression.[1]
Table 1: Representative Data from Per2-dLuc Reporter Assay with this compound
| This compound Concentration (µM) | Period Length (hours) | Amplitude (Relative Luminescence Units) |
| 0 (Vehicle) | 24.2 ± 0.3 | 1.00 ± 0.12 |
| 0.1 | 25.1 ± 0.4 | 0.95 ± 0.11 |
| 1 | 26.5 ± 0.5 | 0.88 ± 0.10 |
| 10 | 28.3 ± 0.6 | 0.75 ± 0.09 |
Note: This table presents illustrative data demonstrating the expected trend. Actual values may vary based on experimental conditions.
Protocol: Per2-dLuc Reporter Assay
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Cell Culture and Transfection:
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Culture U2OS or NIH3T3 cells stably expressing a Per2 promoter-driven destabilized luciferase (Per2-dLuc) reporter construct.
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Plate cells in 35-mm dishes and grow to confluency.
-
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Synchronization:
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Synchronize the cells by treating with 100 nM dexamethasone for 2 hours.
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Wash the cells twice with phosphate-buffered saline (PBS).
-
-
Treatment and Recording:
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Add recording medium containing 0.1 mM luciferin and varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM).
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Place the dishes in a luminometer (e.g., LumiCycle) and record bioluminescence at 37°C for at least 5 days.
-
-
Data Analysis:
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Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm for each concentration of this compound.
-
CRY1-LUC Degradation Assay
This assay directly measures the stability of a CRY1-luciferase fusion protein. By inhibiting new protein synthesis with cycloheximide, the rate of luciferase signal decay reflects the degradation rate of the CRY1 fusion protein. This compound is expected to slow down this degradation.
Table 2: Representative Data from CRY1-LUC Degradation Assay with this compound
| This compound Concentration (µM) | CRY1-LUC Half-life (hours) |
| 0 (Vehicle) | 3.5 ± 0.4 |
| 1 | 5.8 ± 0.5 |
| 10 | 8.2 ± 0.6 |
Note: This table presents illustrative data demonstrating the expected trend. Actual values may vary based on experimental conditions.
Protocol: CRY1-LUC Degradation Assay
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Cell Culture and Transfection:
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Culture HEK293T cells and transiently transfect them with a plasmid encoding a CRY1-luciferase (CRY1-LUC) fusion protein.
-
-
Treatment:
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24 hours post-transfection, treat the cells with varying concentrations of this compound for 4-6 hours.
-
-
Protein Synthesis Inhibition and Recording:
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Add 100 µg/mL cycloheximide to the medium to inhibit new protein synthesis.
-
Immediately begin recording luminescence at 30-minute intervals for at least 8 hours.
-
-
Data Analysis:
-
Normalize the luminescence data to the initial reading (time zero).
-
Calculate the half-life of the CRY1-LUC protein for each this compound concentration by fitting the data to a one-phase exponential decay curve.
-
Cycloheximide (CHX) Chase Assay
A cycloheximide (CHX) chase assay followed by Western blotting allows for the assessment of the stability of endogenous CRY1 and CRY2 proteins.
Protocol: CHX Chase Assay for Endogenous CRY Stability
-
Cell Culture and Treatment:
-
Culture cells (e.g., U2OS or mouse embryonic fibroblasts) to 80-90% confluency.
-
Treat cells with this compound or vehicle for 4-6 hours.
-
-
Protein Synthesis Inhibition:
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Add cycloheximide (50-100 µg/mL) to the culture medium.
-
-
Time-Course Collection:
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Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Western Blot Analysis:
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Lyse the cells and determine the protein concentration.
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Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
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Probe the membrane with primary antibodies against CRY1 (e.g., Thermo Fisher PA1-527) and CRY2, followed by a secondary antibody. Use a loading control like β-actin or GAPDH.
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Quantify the band intensities to determine the rate of CRY protein degradation.
-
References
Application Notes and Protocols for In Vivo Studies of KL044 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL044 is a potent small-molecule stabilizer of the core circadian clock protein Cryptochrome (CRY). By preventing the ubiquitin-dependent degradation of CRY1, this compound effectively modulates the circadian clock, leading to a lengthened circadian period. Its mechanism of action and potential therapeutic applications are of significant interest in various research fields. This compound is reported to be approximately tenfold more potent than its analogue, KL001. While detailed in vivo studies specifically for this compound are limited in publicly available literature, research on the closely related compound KL001 provides a strong basis for designing and implementing in vivo experiments with this compound.
These application notes provide an overview of the known in vivo applications and detailed protocols adapted from studies on KL001 for use in animal models.
Mechanism of Action: CRY Stabilization
This compound functions by binding to Cryptochrome (CRY) proteins, key components of the negative feedback loop in the mammalian circadian clock. This binding stabilizes CRY, preventing its degradation and thereby enhancing its repressive activity on the CLOCK-BMAL1 transcriptional complex. This leads to a dose-dependent lengthening of the circadian period.
Signaling Pathway
Caption: Mechanism of this compound action on the core circadian clock feedback loop.
In Vivo Applications and Data
While specific in vivo protocols for this compound are not extensively published, one study has reported its use in a guinea pig model for reducing skin pigmentation. Due to the limited availability of detailed protocols for this compound, the following sections provide protocols adapted from in vivo studies of its analogue, KL001, which shares the same mechanism of action.
Quantitative Data Summary from KL001 In Vivo Studies
| Animal Model | Application | Compound | Dosage | Administration Route | Key Findings |
| Male C57BL/6J Mice | Alcohol Drinking Behavior | KL001 | 1, 2, 4 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in excessive alcohol intake. |
| Drosophila melanogaster | Lifespan and Circadian Rhythms | KL001 | 5 µM in diet | Oral | Slight increase in median lifespan and improved starvation resistance in males. |
| Diet-induced obese mice and db/db mice | Metabolic Disease | SHP656 (KL001 derivative) | Not specified | Oral | Improved glucose clearance. |
| Mice with intracranial GSCs | Glioblastoma | SHP656 (KL001 derivative) | Not specified | Oral | Prolonged survival. |
Detailed Experimental Protocols (Adapted from KL001 Studies)
Important Note: The following protocols are based on studies conducted with KL001. Given that this compound is a more potent analogue, dose adjustments and careful dose-response studies are highly recommended when applying these protocols to this compound.
Protocol 1: Assessment of this compound on Alcohol Consumption in Mice
This protocol is adapted from a study investigating the effect of KL001 on excessive and "relapse" alcohol drinking in male mice.
Objective: To evaluate the effect of this compound on voluntary alcohol consumption in a mouse model of excessive drinking.
Materials:
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Male C57BL/6J mice
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This compound
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Vehicle (e.g., 1% DMSO in saline)
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Standard mouse chow and water
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15% (v/v) ethanol solution
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Drinking bottles
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Animal balance
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Syringes and needles for i.p. injection
Experimental Workflow:
Troubleshooting & Optimization
troubleshooting KL044 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KL044, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule stabilizer of the clock protein cryptochrome (CRY).[1][2] Its mechanism of action involves binding to CRY, thereby preventing its degradation.[3] This stabilization of CRY leads to the modulation of the circadian clock, including lengthening the circadian period and repressing the activity of the Per2 gene.[2][3]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is a carbazole derivative and, like many such aromatic compounds, exhibits poor solubility in aqueous solutions.[4] It is, however, highly soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5]
Q3: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
This is a common issue for hydrophobic compounds like this compound. When a concentrated stock solution of this compound in DMSO is diluted into an aqueous environment like Phosphate-Buffered Saline (PBS) or cell culture media, the compound's low aqueous solubility can cause it to crash out of solution and form a precipitate.[5][6]
Q4: What is the recommended final concentration of DMSO for in vitro experiments?
To minimize solvent-induced artifacts and cytotoxicity in cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.1%.[3] However, the tolerance for DMSO can be cell-line specific, with some tolerating up to 0.5% without significant effects on viability for short exposure times.[7] It is always best to run a vehicle control (medium with the same final concentration of DMSO) to assess its effect on your specific experimental system.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a step-by-step approach to address issues with this compound solubility for your experiments.
Initial Stock Solution Preparation
The recommended starting point is to prepare a high-concentration stock solution of this compound in 100% DMSO.
Table 1: this compound Solubility in DMSO
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (277.92 mM) |
Note: Using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the product.
Working Solution Preparation and Prevention of Precipitation
When preparing your final working solution in an aqueous buffer (e.g., PBS, cell culture medium), the key is to perform the dilution in a manner that avoids immediate precipitation.
Problem: this compound precipitates upon dilution into aqueous buffer.
Solution 1: Serial Dilution
Instead of a single large dilution, perform a serial dilution. This can help to gradually decrease the solvent strength, potentially keeping the compound in solution.
Solution 2: Modifying the Final Solution
-
Addition of Serum: If your experimental protocol allows, diluting the this compound stock into a medium containing Fetal Bovine Serum (FBS) can help to stabilize the compound and prevent precipitation. The proteins in the serum can act as carriers for the hydrophobic compound.
-
Use of Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) in the final aqueous solution to help maintain the solubility of hydrophobic compounds.
Solution 3: Sonication
After dilution, brief sonication of the final working solution can help to break up any initial precipitates and aid in dissolution.[2][8]
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Recommended Action |
| Precipitation upon initial dilution | 1. Prepare a high-concentration stock in 100% DMSO.2. Perform serial dilutions into the aqueous buffer.3. Ensure the final DMSO concentration is within an acceptable range for your cells (ideally ≤ 0.1%).4. Briefly sonicate the final working solution. |
| Precipitation in cell culture medium | 1. Dilute the DMSO stock directly into a medium containing FBS.2. Consider adding a biocompatible surfactant like Pluronic F-68 to your medium. |
| Long-term instability in aqueous solution | Prepare fresh working solutions for each experiment. Do not store this compound in aqueous solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add 100% DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 3.598 mg of this compound (MW: 359.81) in 1 mL of DMSO.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Warm the cell culture medium and the this compound stock solution to room temperature.
-
To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
For example, add 1 µL of the 10 mM this compound stock to 999 µL of cell culture medium.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing.
-
Visually inspect for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the working solution immediately after preparation.
-
Visualizations
Signaling Pathways
Caption: Mechanism of this compound in the core circadian clock loop.
References
- 1. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Small Molecule Toxicity in Cell Culture
Introduction
The use of small molecule inhibitors is a cornerstone of modern cell biology research and drug discovery. However, achieving the desired biological effect without introducing confounding toxicity is a common challenge. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize the toxicity of small molecule inhibitors, using the fictional tyrosine kinase inhibitor KS-123 as an example, in their cell culture experiments.
Frequently Asked Questions (FAQs)
1. What are the common causes of small molecule toxicity in cell culture?
Toxicity from small molecule inhibitors can arise from several factors:
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High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.
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Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at certain concentrations.
-
Compound Instability: Degradation of the compound in culture media can produce toxic byproducts.
-
Off-Target Effects: The inhibitor may interact with unintended cellular targets, disrupting essential pathways.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound.
2. How can I determine the optimal concentration for my small molecule inhibitor?
The optimal concentration should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is crucial for identifying the concentration that elicits the desired biological effect with minimal toxicity.
3. What is the maximum recommended concentration of DMSO in cell culture?
As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity.[1][2] Always include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experiments.
4. How can I assess if my cells are experiencing toxicity?
Toxicity can be assessed through various methods:
-
Microscopy: Visually inspect cells for morphological changes such as rounding, detachment, blebbing, or reduced cell density.
-
Viability Assays: Use assays like MTT, MTS, or CellTiter-Glo to quantify cell viability.
-
Apoptosis Assays: Employ methods like Annexin V/PI staining or caspase activity assays to detect programmed cell death.
Troubleshooting Guide
Table 1: Troubleshooting Common Issues with Small Molecule Inhibitors
| Problem | Possible Cause | Recommended Solution |
| High cell death observed across all concentrations. | 1. Compound concentration is too high.2. High DMSO concentration.3. Compound has precipitated out of solution. | 1. Perform a dose-response experiment starting with a much lower concentration range.2. Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%.3. Visually inspect the media for precipitate. If present, prepare a fresh stock solution and ensure it is fully dissolved before adding to the media. |
| Inconsistent results between experiments. | 1. Inconsistent cell seeding density.2. Variability in compound preparation.3. Cells are at different passage numbers. | 1. Ensure consistent cell seeding density and confluency at the start of each experiment.2. Prepare fresh dilutions of the compound from a validated stock solution for each experiment.3. Use cells within a consistent passage number range, as sensitivity can change over time. |
| No biological effect observed. | 1. Compound concentration is too low.2. Compound is inactive or degraded.3. The target is not expressed or is mutated in the cell line. | 1. Increase the concentration of the compound.2. Use a fresh, validated batch of the compound. Store stock solutions at the recommended temperature.3. Confirm the expression and mutation status of the target protein in your cell line using techniques like Western blotting or sequencing. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration of KS-123
This protocol outlines a typical workflow for determining the optimal concentration of a new small molecule inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of KS-123 in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of KS-123.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest KS-123 concentration) and an "untreated control" (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Viability:
-
At the end of the incubation period, assess cell viability using an appropriate method (e.g., MTT or CellTiter-Glo assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot cell viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Hypothetical signaling pathway of the Kinase of Cellular Proliferation (KCP) and its inhibition by KS-123.
Caption: Workflow for troubleshooting unexpected toxicity of a small molecule inhibitor in cell culture.
Caption: Key factors contributing to small molecule inhibitor toxicity in cell culture experiments.
References
Technical Support Center: Addressing Variability in KL044 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with KL044, a potent stabilizer of the clock protein cryptochrome (CRY).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a stabilizer of the clock proteins cryptochrome 1 (CRY1) and cryptochrome 2 (CRY2). By binding to CRY proteins, this compound prevents their ubiquitin-dependent degradation. This leads to an accumulation of CRY proteins in the nucleus, which in turn inhibits the transcriptional activity of the CLOCK-BMAL1 complex. The ultimate effect is a lengthening of the circadian period. This compound is a derivative of KL001 and exhibits approximately tenfold higher potency.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the stability and activity of this compound.
| Formulation | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Use newly opened, hygroscopic DMSO for best results.[4] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, as DMSO itself can affect cellular processes.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Circadian Period Length
Possible Cause 1: Suboptimal Cell Synchronization
Effective synchronization of the circadian rhythm in your cell culture is paramount for observing a consistent effect of this compound. In unsynchronized cell populations, the individual cellular clocks are out of phase, which can mask the period-lengthening effect of the compound.
Troubleshooting Steps:
-
Optimize Synchronization Protocol: The two most common methods for synchronizing cultured cells are serum shock and dexamethasone treatment. The optimal method and its parameters can be cell-line dependent.
-
Serum Shock: A brief treatment (e.g., 2 hours) with a high concentration of serum (e.g., 50% horse serum) followed by a return to low-serum or serum-free medium can robustly synchronize cells.[5]
-
Dexamethasone Treatment: A short-term application (e.g., 1 hour) of dexamethasone (e.g., 100 nM) can also effectively synchronize circadian rhythms.[3]
-
-
Verify Synchronization: Before treating with this compound, confirm the effectiveness of your synchronization protocol by measuring the rhythmic expression of core clock genes (e.g., Per2, Bmal1) over a 24-48 hour period using qPCR or a luciferase reporter assay.
Possible Cause 2: Inappropriate Cell Density
Cell density can significantly impact cellular physiology and drug response.[6][7][8] Overly confluent or sparse cultures may respond differently to this compound.
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that cells are seeded at a consistent density across all experiments to achieve a similar level of confluency at the time of treatment.
-
Optimize Cell Density: If you suspect cell density is a factor, perform a dose-response experiment with this compound at different cell densities to determine the optimal confluency for your specific cell line and experimental setup.
Possible Cause 3: this compound Degradation
Improper storage or handling of this compound can lead to its degradation and a loss of activity.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Proper Stock Aliquoting: Aliquot your DMSO stock solution upon initial preparation to minimize the number of freeze-thaw cycles.
-
Confirm Stock Activity: If you suspect your stock solution has degraded, test its activity in a well-established positive control assay.
Issue 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Pipetting and Dilutions
Even small errors in pipetting can lead to significant variations in the final concentration of this compound, especially when working with potent compounds at low concentrations.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Use Serial Dilutions: For preparing working concentrations, perform serial dilutions from your stock solution to minimize errors associated with pipetting very small volumes.
-
Ensure Thorough Mixing: Vortex solutions thoroughly after each dilution step.
Possible Cause 2: Edge Effects in Multi-well Plates
In multi-well plate assays, wells at the edges of the plate are more prone to evaporation, which can concentrate the media components, including this compound, and lead to variability.
Troubleshooting Steps:
-
Avoid Using Outer Wells: If possible, avoid using the outermost wells of your plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Ensure Proper Plate Sealing: Use appropriate plate seals to minimize evaporation during long-term incubation.
Experimental Protocols
Protocol 1: Cell Synchronization using Serum Shock
This protocol is a general guideline and may need to be optimized for your specific cell line.
-
Cell Seeding: Plate cells in your desired format (e.g., 35 mm dishes for luciferase assays) and grow them to confluency.
-
Serum Shock: Replace the growth medium with a high-serum medium (e.g., DMEM supplemented with 50% horse serum).
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Medium Replacement: After 2 hours, remove the high-serum medium and wash the cells once with phosphate-buffered saline (PBS).
-
Recording Medium: Add the appropriate recording medium for your assay (e.g., for luciferase assays, this would be a medium containing luciferin). Your synchronized cells are now ready for this compound treatment.
Protocol 2: Real-time Luciferase Reporter Assay for Circadian Rhythm Monitoring
This protocol assumes you have a stable cell line expressing a luciferase reporter driven by a circadian promoter (e.g., Per2-dLuc).
-
Cell Preparation and Synchronization: Plate your reporter cell line and synchronize the cells using an optimized protocol (e.g., serum shock as described above).
-
This compound Treatment: After synchronization, replace the medium with a recording medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Bioluminescence Recording: Immediately place the plate in a luminometer equipped with a heated and gas-controlled chamber. Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the resulting bioluminescence data to determine the period, amplitude, and phase of the circadian rhythm for each condition. The period length is the time it takes for one complete cycle of the oscillation.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in cell-based assays. Note that the exact EC50 or pEC50 can vary depending on the cell line and experimental conditions.
| Compound | Assay | Potency (pEC50) | Effect | Reference |
| This compound | Per2-dLuc Reporter Assay | 7.32 | Period Lengthening | [4] |
| This compound | CRY1-LUC Degradation Assay | - | Potent Stabilization | [1][9] |
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent this compound experimental results.
Caption: A typical experimental workflow for assessing the effect of this compound on circadian rhythms.
Caption: The core circadian clock feedback loop and the stabilizing effect of this compound on CRY proteins.
References
- 1. A multi-lab experimental assessment reveals that replicability can be improved by using empirical estimates of genotype-by-lab interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility in Cancer Biology: Making sense of replications | eLife [elifesciences.org]
- 3. cos.io [cos.io]
- 4. Investigating the replicability of preclinical cancer biology | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: KL044 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and storage of KL044, a potent cryptochrome (CRY) stabilizer. Adherence to these best practices is crucial for ensuring the integrity and activity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment. The compound is generally stable for several weeks during standard shipping at ambient temperatures.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes before storage.[1]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to 6 months.[1] For shorter periods, storage at -20°C is acceptable for up to 1 month.[1]
Q4: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. The stability of compounds in DMSO at room temperature can be affected by factors such as water absorption by the solvent. While some compounds may be stable, it is best practice to store solutions frozen to minimize potential degradation.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in cellular assays. | Compound degradation due to improper storage or handling. | - Ensure solid this compound and stock solutions are stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles by preparing and using aliquots. - Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Inaccurate concentration of the stock solution. | - Verify the initial weighing of the solid compound and the volume of solvent used. - If possible, confirm the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient). | |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution may be too high, or the compound has limited solubility at lower temperatures. | - Gently warm the vial to room temperature and vortex to redissolve the compound completely before use. - If precipitation persists, consider preparing a slightly lower concentration stock solution. |
| Change in color of the solid compound or stock solution. | This could indicate degradation. | - Discard the compound or solution and obtain a fresh supply. - Review storage and handling procedures to prevent future degradation. |
Data Summary: Storage Recommendations
| Form | Solvent | Short-Term Storage | Long-Term Storage |
| Solid | N/A | 0 - 4°C (days to weeks), dry and dark | -20°C (months to years) |
| Stock Solution | DMSO | -20°C (up to 1 month)[1] | -80°C (up to 6 months)[1] |
Experimental Protocols: Best Practices for Handling this compound
While specific stability-indicating assays for this compound are not publicly available, the following general protocol for preparing and handling the compound will help ensure reproducible experimental results.
Protocol: Preparation of this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to room temperature) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizing Experimental Workflow
Figure 1. Recommended workflow for the preparation and handling of this compound for experimental use.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a carbazole nucleus and an N-substituted acetamide group, the following degradation pathways are theoretically possible, particularly under harsh conditions. It is important to note that these are potential pathways, and specific degradation products for this compound have not been reported in the literature.
Figure 2. Theoretical potential degradation pathways for this compound under various stress conditions.
Disclaimer: The information provided in this technical support center is based on publicly available data and general chemical principles. Specific, in-depth stability studies for this compound have not been published. Researchers should always handle chemical compounds with care and consider performing their own stability assessments for critical applications.
References
Technical Support Center: Optimizing Delivery of KL044 to Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of KL044 to target cells for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. A good starting point, based on studies in HEK293 cells, is a concentration range of 0.1 to 3.7 µM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What is the recommended incubation time for this compound treatment?
A4: An incubation time of 8 hours has been shown to be effective for stabilizing the CRY1-LUC fusion protein in HEK293 cells.[1] However, the optimal incubation time may vary depending on your experimental goals. A time-course experiment is recommended to determine the ideal duration for observing the desired biological effect in your system.
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule stabilizer of the clock protein cryptochrome (CRY).[1][2] It binds to CRY, preventing its ubiquitin-dependent degradation. This stabilization of CRY, a transcriptional repressor, leads to a lengthening of the circadian period and repression of the expression of core clock genes like Per2.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium | The final concentration of DMSO is too low to maintain solubility. | Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. If precipitation still occurs, try preparing a more dilute stock solution in DMSO before adding it to the medium. Always add the this compound stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion. |
| The cell culture medium contains components that reduce the solubility of this compound. | Consider using a serum-free medium for the duration of the this compound treatment, as serum proteins can sometimes interact with small molecules and affect their solubility and bioavailability. | |
| Low or no observable effect of this compound | The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration for your cell line. |
| The incubation time is too short. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. | |
| The cells are not responsive to this compound. | Verify the expression of the target protein, CRY, in your cell line. If CRY levels are low, the effect of this compound may be minimal. | |
| The this compound stock solution has degraded. | Ensure that the stock solution has been stored properly and is within its expiration date. If in doubt, prepare a fresh stock solution. | |
| High cell toxicity or death | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the maximum non-toxic concentration of this compound for your cell line. |
| The final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO used for this compound delivery) in all experiments to assess the effect of the solvent on cell viability. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Ensure that cells are seeded at a consistent density for all experiments and that they are in the logarithmic growth phase at the time of this compound addition. |
| Inconsistent preparation of this compound working solutions. | Always prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure thorough mixing of the stock solution before dilution. | |
| Presence of mycoplasma contamination in cell culture. | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 100 mg/mL stock solution.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Delivery of this compound to Adherent Cells
-
Seed adherent cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
The next day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with DMSO).
-
Incubate the cells for the desired period (e.g., 8 hours).
-
Proceed with your downstream analysis (e.g., reporter assay, gene expression analysis).
Protocol 3: Cytotoxicity Assay using Resazurin
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound on the core circadian clock feedback loop.
Caption: A standard experimental workflow for optimizing this compound delivery and efficacy.
Caption: A troubleshooting flowchart for common issues with this compound delivery.
References
Validation & Comparative
A Comparative Analysis of KL044 and KL001: Efficacy as Cryptochrome Stabilizers
In the field of circadian rhythm research, small molecule modulators of the core clock machinery are invaluable tools for dissecting the intricacies of the 24-hour biological clock. Among these, KL001 and its derivative, KL044, have emerged as key chemical probes that target and stabilize the cryptochrome (CRY) proteins, essential negative regulators of the circadian feedback loop. This guide provides a detailed comparison of the efficacy of this compound versus KL001, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound, a derivative of KL001, demonstrates significantly enhanced potency as a cryptochrome stabilizer. Experimental data reveals that this compound exhibits approximately tenfold higher efficacy than KL001 in key cellular assays, including the lengthening of the circadian period, repression of the Per2 gene, and stabilization of CRY proteins.[1][2] This heightened activity is attributed to specific structural modifications that result in a more favorable interaction with the CRY protein.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data comparing the efficacy of this compound and KL001.
| Parameter | This compound | KL001 | Fold Difference | Reference |
| Potency (pEC50) | 7.32 | ~6.32 (estimated) | ~10x | [1] |
| Circadian Period Lengthening | More Potent | Less Potent | ~10x | [1][2] |
| Per2 Reporter Repression | Stronger Repression | Weaker Repression | ~10x | [1][2] |
| CRY1 Stabilization | More Potent | Less Potent | ~10x | [1][2][3] |
Mechanism of Action: Targeting the Core Clock
Both KL001 and this compound act by directly binding to the flavin adenine dinucleotide (FAD) binding pocket of cryptochrome proteins (CRY1 and CRY2). This interaction prevents the ubiquitin-dependent degradation of CRY, leading to its accumulation.[4][5] The stabilized CRY proteins then more effectively inhibit the transcriptional activity of the CLOCK-BMAL1 complex, the primary positive regulators of the circadian clock. This enhanced negative feedback results in a lengthening of the circadian period.
The superior potency of this compound is a result of structural modifications that enhance its binding affinity for CRY. These changes lead to stronger hydrogen bonding and CH-π interactions with key amino acid residues within the FAD binding pocket.[2]
Signaling Pathway
Caption: Mechanism of CRY stabilization by this compound and KL001.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase Reporter Assay for Circadian Period Measurement
This assay is used to measure the period of the cellular circadian clock in response to treatment with this compound or KL001.
Methodology:
-
Cell Culture and Transfection: U2OS (human osteosarcoma) cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Synchronization: Cells are synchronized by treatment with dexamethasone (100 nM) for 2 hours.
-
Compound Treatment: After synchronization, the medium is replaced with a recording medium containing luciferin and varying concentrations of this compound or KL001.
-
Bioluminescence Recording: Bioluminescence is recorded in real-time using a luminometer.
-
Data Analysis: The period of the circadian rhythm is calculated from the bioluminescence data using specialized software. The EC50 value, representing the concentration at which the compound produces 50% of its maximal effect on period lengthening, is determined.
CRY1 Stabilization Assay
This assay quantifies the ability of this compound and KL001 to stabilize the CRY1 protein.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding a CRY1-luciferase (CRY1-LUC) fusion protein.
-
Compound Treatment: Cells are treated with different concentrations of this compound or KL001 for a specified period (e.g., 24 hours).
-
Inhibition of Protein Synthesis: Cycloheximide is added to the medium to inhibit new protein synthesis.
-
Luminescence Measurement: The luminescence of the CRY1-LUC fusion protein is measured at multiple time points after the addition of cycloheximide.
-
Data Analysis: The half-life of the CRY1-LUC protein is calculated for each treatment condition. An increase in the half-life indicates stabilization of the CRY1 protein.
Glucagon-Induced Gluconeogenesis Assay
This assay assesses the functional consequence of CRY stabilization on a key metabolic pathway regulated by the circadian clock.
Methodology:
-
Primary Hepatocyte Isolation: Primary hepatocytes are isolated from mice.
-
Compound Treatment: Hepatocytes are treated with this compound or KL001 for a defined period (e.g., 18 hours).
-
Glucagon Stimulation: The cells are then stimulated with glucagon for 2-3 hours to induce gluconeogenesis.
-
Gene Expression Analysis: RNA is extracted from the hepatocytes, and the expression of key gluconeogenic genes, such as Pck1 and G6pc, is measured by RT-qPCR.
-
Glucose Output Measurement: The amount of glucose produced by the hepatocytes and released into the culture medium is quantified.
Experimental Workflow
Caption: Workflow for comparing this compound and KL001 efficacy.
Conclusion
The available data strongly indicates that this compound is a more potent and effective chemical probe for the stabilization of cryptochrome proteins compared to its parent compound, KL001. With a roughly tenfold higher potency in cellular assays, this compound offers researchers a more powerful tool to modulate the circadian clock and study its downstream physiological effects. For studies requiring a robust and potent stabilization of CRY, this compound is the superior choice.
References
- 1. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Circadian Rhythm Modulation: The Small Molecule KL044 Versus Genetic Approaches Targeting Cryptochromes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key methods for modulating the core circadian clock components, Cryptochrome 1 and 2 (CRY1 and CRY2): the pharmacological stabilizer KL044 and various genetic modification techniques. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research applications.
Cryptochromes are integral to the negative feedback loop of the mammalian circadian clock, and their modulation offers a powerful tool for studying and potentially treating circadian rhythm disruptions. While genetic methods provide targeted and long-term alterations, small molecules like this compound offer a reversible and dose-dependent alternative.
Quantitative Comparison of Effects on Circadian Period
The following table summarizes the observed effects of this compound and various genetic modulations on the period of circadian rhythms, primarily measured through luciferase reporter assays in cell lines or locomotor activity in animal models.
| Modulation Method | Target | Model System | Observed Effect on Circadian Period | Reference |
| Pharmacological | ||||
| This compound | CRY1/CRY2 | HEK293 cells, Mouse fibroblasts | Lengthening | [1][2] |
| KL001 (parent compound of this compound) | CRY1/CRY2 | Mouse fibroblasts | Lengthening | [3] |
| Genetic | ||||
| Cry1 Knockout | CRY1 | Mice | Shortening (~1 hour) | [4] |
| Cry2 Knockout | CRY2 | Mice | Lengthening (~1-2 hours) | [4] |
| Cry1 Overexpression | CRY1 | Mice | Lengthening | [5][6] |
| Cry2 Overexpression | CRY2 | Mice | Shortening | [5][6] |
| Cry1/Cry2 Double Knockout | CRY1 & CRY2 | Mice | Arrhythmic | [4][7] |
| siRNA Knockdown of CRY2 | CRY2 | Colorectal cancer cell lines | Increased sensitivity to oxaliplatin-induced apoptosis | [8] |
Signaling Pathways and Experimental Workflows
The core circadian clock mechanism involves a transcription-translation feedback loop. The proteins CLOCK and BMAL1 form a heterodimer that activates the transcription of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then heterodimerize, enter the nucleus, and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription. This compound and genetic modulation directly interfere with this pathway by altering the stability or amount of CRY proteins.
Caption: The core circadian clock feedback loop and points of intervention.
The following diagram illustrates a typical experimental workflow for comparing the effects of a small molecule like this compound with genetic modulation on circadian rhythms using a luciferase reporter assay.
Caption: Workflow for comparing pharmacological and genetic CRY modulation.
Detailed Experimental Protocols
Luciferase Reporter Assay for Circadian Rhythm Monitoring
This protocol is adapted from established methods for real-time monitoring of circadian gene expression in cultured cells.[9][10][11][12][13]
Objective: To measure the period, amplitude, and phase of circadian rhythms in response to pharmacological or genetic manipulation.
Materials:
-
Cells stably expressing a circadian reporter construct (e.g., U2OS cells with a PER2 promoter-driven luciferase reporter, PER2::LUC).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Recording medium: DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin.
-
Synchronization agent: Dexamethasone (100 nM).
-
Luminometer capable of long-term, automated recording from cultured cells at 37°C.
-
This compound or other small molecules.
-
Plasmids for genetic modification (e.g., CRISPR/Cas9 constructs for knockout, lentiviral vectors for overexpression).
Procedure:
-
Cell Seeding: Plate the reporter cells in 35-mm dishes or multi-well plates at a density that will result in a confluent monolayer on the day of recording.
-
Genetic Modulation (if applicable):
-
Synchronization: When cells are confluent, replace the medium with a medium containing 100 nM dexamethasone and incubate for 2 hours to synchronize the circadian clocks of the cell population.
-
Pharmacological Treatment (if applicable): After synchronization, wash the cells twice with phosphate-buffered saline (PBS) and replace the medium with the recording medium containing the desired concentration of this compound or vehicle control.
-
Bioluminescence Recording: Place the culture dishes in the luminometer and record bioluminescence at 37°C for at least 3-5 days, with measurements taken every 10-60 minutes.
-
Data Analysis: Analyze the bioluminescence data using software capable of circadian rhythm analysis to determine the period, amplitude, and phase of the oscillations.
CRISPR/Cas9-Mediated Knockout of CRY1 in Cell Culture
This protocol provides a general framework for generating CRY1 knockout cell lines.[14][15][16][17][18]
Objective: To create a stable cell line lacking functional CRY1 protein.
Materials:
-
Mammalian cell line of interest (e.g., U2OS, HEK293).
-
CRISPR/Cas9 plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of the CRY1 gene.
-
Transfection reagent suitable for the chosen cell line.
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating transfected cells (if the plasmid contains a marker).
-
Single-cell cloning supplies (e.g., 96-well plates).
-
Reagents for genomic DNA extraction, PCR, and sequencing to verify the knockout.
-
Antibodies for Western blotting to confirm the absence of CRY1 protein.
Procedure:
-
gRNA Design and Plasmid Construction: Design and clone a gRNA sequence targeting a conserved and functionally important region of the CRY1 gene into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR/Cas9 plasmid using an appropriate method.
-
Selection/Enrichment: 48 hours post-transfection, enrich for transfected cells using FACS (if a fluorescent marker is present) or antibiotic selection.
-
Single-Cell Cloning: Plate the enriched cell population at a very low density in 96-well plates to isolate single colonies.
-
Expansion and Screening: Expand the single-cell clones and screen for successful knockout by:
-
Genomic DNA analysis: Extract genomic DNA, PCR amplify the targeted region, and sequence the PCR products to identify insertions or deletions (indels) that cause a frameshift mutation.
-
Western Blotting: Lyse the cells and perform a Western blot using a CRY1-specific antibody to confirm the absence of the protein.
-
-
Functional Validation: Functionally validate the knockout clones using a circadian reporter assay to observe the expected shortening of the circadian period.
Lentiviral-Mediated Overexpression of CRY1
This protocol outlines the steps for creating a stable cell line that overexpresses CRY1.
Objective: To generate a cell line with constitutively elevated levels of CRY1 protein.
Materials:
-
Lentiviral expression vector containing the full-length cDNA of human or mouse CRY1.
-
Lentiviral packaging plasmids.
-
HEK293T cells for lentivirus production.
-
Target cell line.
-
Polybrene or other transduction-enhancing reagents.
-
Puromycin or other selection agents corresponding to the resistance gene in the lentiviral vector.
-
Reagents for Western blotting to confirm overexpression.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the CRY1 expression vector and the packaging plasmids.
-
Virus Harvest: Collect the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the collected lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, add the appropriate selection agent (e.g., puromycin) to the culture medium to select for cells that have been successfully transduced.
-
Expansion and Verification: Expand the resistant cell population and verify the overexpression of CRY1 by Western blotting.
-
Functional Characterization: Characterize the effect of CRY1 overexpression on circadian rhythms using a luciferase reporter assay, expecting a lengthened period.
Conclusion
Both pharmacological and genetic methods offer robust approaches to modulate CRY protein function and, consequently, circadian rhythms. The choice between these methods will depend on the specific experimental goals.
-
This compound and other small-molecule modulators are advantageous for their reversibility, dose-dependency, and temporal control . This makes them ideal for studying the acute effects of CRY stabilization and for potential therapeutic applications where transient modulation is desired.
-
Genetic modulation , including knockout and overexpression, provides a means for stable and long-term alteration of CRY function . This is particularly useful for investigating the developmental and chronic effects of CRY dysregulation and for creating well-defined model systems for high-throughput screening.
By understanding the principles, quantitative effects, and experimental protocols associated with each approach, researchers can make informed decisions to advance our understanding of the intricate workings of the circadian clock.
References
- 1. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a Spinning World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. RePub, Erasmus University Repository: MammalianCry1 and Cry2 are essential for maintenance of circadian rhythms [repub.eur.nl]
- 5. Cry1 expression during postnatal development is critical for the establishment of normal circadian period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cry1 expression during postnatal development is critical for the establishment of normal circadian period [frontiersin.org]
- 7. Distinct and Separable Roles for Endogenous CRY1 and CRY2 within the Circadian Molecular Clockwork of the Suprachiasmatic Nucleus, as Revealed by the Fbxl3Afh Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circadian clock gene CRY2 degradation is involved in chemoresistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids [jove.com]
- 11. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 18. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_广å·è®ç½çç©ç§ææéå ¬å¸ [vitrobiotech.com.cn]
A Comparative Analysis of KL044 and Other Circadian Rhythm Modulators
For Researchers, Scientists, and Drug Development Professionals
The intricate machinery of the circadian clock, the body's internal timekeeper, is a burgeoning area of therapeutic interest. Modulating this clock holds promise for treating a spectrum of disorders, from sleep disturbances and metabolic diseases to cancer. At the forefront of small molecule modulators is KL044, a potent stabilizer of the core clock protein Cryptochrome (CRY). This guide provides an objective comparison of this compound with other classes of circadian modulators, supported by available experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Quantitative Comparison of Circadian Modulators
The efficacy of a circadian modulator is often quantified by its ability to alter the period length of the circadian cycle. The following table summarizes the effects of this compound and representative compounds from other modulator classes on the circadian period in cell-based assays.
| Modulator Class | Compound | Target Protein(s) | Concentration | Cell Line | Reporter | Period Lengthening (hours) |
| CRY Stabilizer | This compound | CRY1/CRY2 | ~0.4 µM | U2OS | Bmal1-luc | ~2.5[1] |
| CRY Stabilizer | KL001 | CRY1/CRY2 | ~4 µM | U2OS | Bmal1-luc | ~2.5[1] |
| Casein Kinase 1δ/ε Inhibitor | PF-670462 | CK1δ/ε | 1 µM | Rat-1 Fibroblasts | PER2::Luc | ~9[1][2] |
| REV-ERB Agonist | GSK4112 | REV-ERBα/β | 10 µM | Rat Granulosa Cells | Per2-dLuc | Phase advance and amplitude reduction noted, specific period lengthening data not available.[3] |
| REV-ERB Agonist | SR9009 | REV-ERBα/β | Not specified in vitro for period | Various | - | Primarily affects locomotor activity and sleep architecture in vivo.[1][2] |
Note: Direct comparative studies of this compound against other classes of modulators in the same experimental setup are limited. The data presented is compiled from different studies and should be interpreted with caution.
Signaling Pathways and Mechanisms of Action
The core of the mammalian circadian clock is a transcriptional-translational feedback loop involving the activator proteins CLOCK and BMAL1 and the repressor proteins PERIOD (PER) and CRYPTOCHROME (CRY). Different circadian modulators target distinct nodes within this network.
This compound: A Cryptochrome (CRY) Stabilizer
This compound enhances the repressive function of CRY proteins by directly binding to them and preventing their degradation. This leads to a prolonged suppression of the CLOCK:BMAL1 transcriptional activity, thereby extending the circadian period.[1] this compound exhibits a potency approximately tenfold higher than its predecessor, KL001.[1] The enhanced binding of this compound is attributed to its specific interactions with amino acid residues Ser394, His357, and Trp290 in the CRY binding pocket.[1]
Caption: this compound stabilizes the PER:CRY complex, enhancing inhibition of CLOCK:BMAL1.
REV-ERB Agonists: Modulating Bmal1 Transcription
The nuclear receptors REV-ERBα and REV-ERBβ are key components of a secondary feedback loop that regulates the expression of Bmal1. REV-ERB agonists like GSK4112 and SR9009 enhance the repressive activity of REV-ERB, leading to decreased Bmal1 transcription.[3] This modulation can lead to phase shifts and alterations in the amplitude of the circadian rhythm.[3] Furthermore, REV-ERBα has been shown to influence the mTOR signaling pathway, which can in turn phosphorylate and regulate BMAL1 activity.
Caption: REV-ERB agonists enhance the repression of Bmal1 transcription.
Casein Kinase 1 (CK1) Inhibitors: Targeting PER Protein Stability
Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) are critical enzymes that phosphorylate PER proteins, marking them for degradation. Inhibition of CK1δ/ε, for example by PF-670462, leads to the accumulation of PER proteins in the nucleus.[2] This accumulation enhances the repression of CLOCK:BMAL1 activity and significantly lengthens the circadian period.[1][2]
Caption: CK1 inhibitors block PER protein degradation, enhancing CLOCK:BMAL1 repression.
Experimental Protocols
The following is a representative protocol for a cell-based circadian rhythm assay using a luciferase reporter, a standard method for evaluating the effects of circadian modulators.
U2OS Cell Bmal1-Luciferase Circadian Rhythm Assay
1. Cell Culture and Plating:
- Culture human osteosarcoma (U2OS) cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-luc) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Plate the cells in a 35-mm dish at a density of 2.0 x 10^5 cells per dish and grow to confluence.
2. Synchronization of Circadian Rhythms:
- Once confluent, synchronize the cellular clocks by treating the cells with DMEM containing 100 nM dexamethasone for 2 hours.
- After 2 hours, replace the synchronization medium with a recording medium (DMEM supplemented with 0.1 mM luciferin and 1% FBS).
3. Compound Administration:
- Prepare stock solutions of the test compounds (e.g., this compound, PF-670462, GSK4112) in a suitable solvent (e.g., DMSO).
- Add the compounds to the recording medium at the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability or circadian rhythms (typically ≤ 0.1%).
4. Bioluminescence Recording:
- Place the culture dishes in a luminometer (e.g., Kronos Dio) housed within a cell culture incubator.
- Record the bioluminescence from each dish at regular intervals (e.g., every 10 minutes) for at least 5 days.
5. Data Analysis:
- Analyze the bioluminescence data to determine the circadian period length.
- The raw data is typically detrended by subtracting a 24-hour moving average.
- The period of the detrended data can then be calculated using software with algorithms such as the fast Fourier transform non-linear least squares (FFT-NLLS).
Experimental Workflow
Caption: Workflow for assessing circadian modulator effects using a luciferase reporter assay.
This guide provides a foundational comparison of this compound with other classes of circadian modulators. Further head-to-head studies under identical experimental conditions are necessary for a more definitive quantitative comparison. The provided protocols and pathway diagrams serve as a resource for researchers to design and interpret experiments in the dynamic field of circadian rhythm research.
References
- 1. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-erbα regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist GSK4112 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Small Molecule Stabilizer KL044 Versus RNAi-Mediated Knockdown for Modulating CRY Proteins in Circadian Rhythm Research
Executive Summary
Data Presentation: Quantitative Comparison of Effectiveness
| Treatment | Target(s) | Mechanism of Action | Effect on Circadian Period Length (in U2OS cells) | Reference(s) |
| KL044 | CRY1/CRY2 | Protein Stabilization | Lengthens period in a dose-dependent manner. This compound is approximately 10 times more potent than its precursor, KL001, which at 2.7 µM lengthens the period by ~6 hours.[1][2] | [1][2] |
| RNAi-mediated Knockdown (CRISPR/Cas9) | CRY1 | Gene Knockout | Shortens period. | [3][4] |
| RNAi-mediated Knockdown (CRISPR/Cas9) | CRY2 | Gene Knockout | Lengthens period. | [3][4] |
| RNAi-mediated Knockdown (CRISPR/Cas9) | CRY1/CRY2 | Double Gene Knockout | Results in arrhythmicity. | [3][4] |
Mechanism of Action
This compound: A Chemical Stabilizer of CRY
This compound is a derivative of KL001, a small molecule identified through a cell-based screen for circadian clock modulators.[2] Its mechanism of action is to directly bind to and stabilize both CRY1 and CRY2 proteins, protecting them from ubiquitin-mediated degradation. This leads to an accumulation of CRY proteins in the nucleus, enhancing their ability to repress the transcriptional activity of the CLOCK/BMAL1 complex, the primary positive regulators of the circadian clock. The net result of this enhanced repression is a significant lengthening of the circadian period.[1]
RNAi-Mediated CRY Knockdown: Silencing the Repressors
RNA interference (RNAi) is a natural biological process for silencing gene expression. In the laboratory, this is typically achieved using small interfering RNAs (siRNAs) for transient knockdown or short hairpin RNAs (shRNAs) delivered via viral vectors for stable, long-term knockdown. These RNA molecules guide the RNA-induced silencing complex (RISC) to the messenger RNA (mRNA) of the target gene (in this case, CRY1 or CRY2), leading to its degradation and preventing the synthesis of the corresponding protein. By reducing the cellular levels of CRY proteins, their repressive effect on the CLOCK/BMAL1 complex is diminished. The consequence of this on the circadian period is isoform-dependent.
Experimental Protocols
Bioluminescence Circadian Rhythm Assay in U2OS Cells
A common method to assess the effect of compounds or genetic modifications on the circadian clock is the use of a luciferase reporter gene driven by a clock-controlled promoter, such as Bmal1 or Per2. The rhythmic expression of luciferase can be monitored in real-time as a proxy for the functioning of the cellular clock.
Detailed Protocol for Bioluminescence Circadian Rhythm Assay in U2OS Cells with this compound Treatment:
-
Cell Culture and Plating:
-
Culture U2OS cells stably expressing a Bmal1-luciferase or Per2-luciferase reporter in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate the cells in a 35-mm dish or a multi-well plate and grow to confluency.
-
-
Synchronization of Circadian Rhythms:
-
Once confluent, replace the culture medium with a synchronization medium (e.g., DMEM containing 100 nM dexamethasone).
-
Incubate the cells for 2 hours to synchronize their circadian clocks.
-
-
This compound Treatment:
-
After synchronization, wash the cells once with phosphate-buffered saline (PBS).
-
Replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM luciferin).
-
Add this compound at the desired final concentration (a dose-response curve is recommended, e.g., from 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Bioluminescence Recording:
-
Immediately place the culture dish in a luminometer (e.g., LumiCycle) set to record bioluminescence at regular intervals (e.g., every 10 minutes) for at least 3-5 days at 37°C.
-
-
Data Analysis:
-
Analyze the resulting bioluminescence data to determine the circadian period length, amplitude, and phase for each condition. Software provided with the luminometer or other specialized programs can be used for this analysis.
-
Lentiviral shRNA Transduction for CRY1 and CRY2 Knockdown in U2OS Cells for Circadian Analysis
This protocol describes the stable knockdown of CRY1 and CRY2 using lentiviral-mediated delivery of shRNAs.
-
Lentiviral Particle Production:
-
In a separate plate, transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting CRY1 or CRY2 (or a non-targeting control shRNA), along with packaging and envelope plasmids, using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45-µm filter.
-
-
Transduction of U2OS Cells:
-
Plate U2OS cells (stably expressing a luciferase reporter) and allow them to adhere.
-
On the following day, replace the medium with fresh medium containing the lentiviral particles and polybrene (to enhance transduction efficiency).
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for successfully transduced cells.
-
-
Verification of Knockdown:
-
After selection, expand the cells and verify the knockdown of CRY1 or CRY2 protein levels using Western blotting or qPCR for mRNA levels.
-
-
Circadian Rhythm Analysis:
-
Once knockdown is confirmed, perform the bioluminescence circadian rhythm assay as described above (steps 1, 2, 4, and 5 of the this compound protocol) to assess the effect of CRY1 and/or CRY2 knockdown on the circadian period.
-
Mandatory Visualizations
Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.
Caption: this compound stabilizes CRY proteins, leading to enhanced repression of CLOCK/BMAL1.
Caption: RNAi leads to the degradation of CRY mRNA, reducing CRY protein levels and their repressive function.
References
- 1. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methylbenzimidazole derivative regulates mammalian circadian rhythms by targeting Cryptochrome proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Generation of Human CRY1 and CRY2 Knockout Cells Using Duplex CRISPR/Cas9 Technology [frontiersin.org]
Safety Operating Guide
Prudent Disposal Protocol for KL044 in the Absence of a Specific Safety Data Sheet
For researchers, scientists, and drug development professionals utilizing the novel cryptochrome stabilizer KL044, establishing safe and effective disposal procedures is a critical component of laboratory management. In the absence of a specific Safety Data Sheet (SDS), a conservative approach that adheres to general principles of chemical waste management is essential to ensure personnel safety and environmental compliance. The following provides a step-by-step guide for the proper handling and disposal of this compound.
Key Properties of this compound
| Property | Value |
| Chemical Name | 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide[1] |
| CAS Number | 1801856-93-8[1][2] |
| Molecular Formula | C21H14ClN3O[1][2] |
| Molecular Weight | 359.81 g/mol [1][2] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO[2] |
| Function | Stabilizer of the clock protein cryptochrome (CRY)[1][4] |
Recommended Disposal Procedure for this compound
Given the limited safety information, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following protocol is based on established best practices for the disposal of research chemicals.
Step 1: Consultation with Environmental Health and Safety (EHS)
Before beginning any disposal process, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office. Provide them with all available information on this compound, including the data presented in the table above. The EHS office will provide guidance based on local, state, and federal regulations and will be able to advise on the specific procedures for your institution.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Solid Waste:
-
Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should also be collected in a designated container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a separate, compatible, and leak-proof container for hazardous liquid waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
-
Sharps Waste:
-
Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide)"
-
The CAS number: "1801856-93-8"
-
An estimate of the quantity of the chemical and the solvent(s) used.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory contact information.
Step 4: Storage of Chemical Waste
Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
In a secondary containment bin to prevent spills.
-
Away from general laboratory traffic.
-
Segregated from incompatible chemicals.
-
In a well-ventilated area, such as a fume hood, if there is a risk of volatile emissions.
Step 5: Arranging for Waste Pickup
Once the waste container is full or is no longer being added to, follow your institution's procedures to arrange for a hazardous waste pickup by the EHS office or their designated contractor. Do not attempt to dispose of this compound waste through general trash or down the drain.
Experimental Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical, emphasizing the central role of the institutional EHS office.
Caption: General workflow for the disposal of laboratory chemical waste.
References
Personal protective equipment for handling KL044
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling of KL044, a potent chemical probe and stabilizer of the clock protein cryptochrome (CRY).[1] Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While often shipped as a non-hazardous chemical, this compound requires careful handling in a laboratory setting.[2] The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), a substance that can readily penetrate the skin and may carry dissolved chemicals with it.[3][4] Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber or thick latex gloves | DMSO can degrade nitrile gloves; butyl rubber offers superior resistance.[3][4] |
| Eye Protection | ANSI-approved safety goggles or glasses | Protects against splashes of this compound/DMSO solution. |
| Skin and Body | Fully buttoned laboratory coat | Prevents incidental skin contact. |
| Respiratory | Use in a chemical fume hood | Avoids inhalation of any potential aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation of solutions to final disposal, is critical. The following workflow outlines the necessary steps to be taken in a controlled laboratory environment.
Storage and Disposal Protocols
Proper storage of this compound and its associated waste is crucial for safety and chemical stability.
Storage of this compound Stock:
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
Store in a dry, dark location.[2]
Disposal Plan:
All materials contaminated with this compound and DMSO must be treated as hazardous chemical waste.
-
Collection : Collect all liquid waste containing this compound and DMSO in a designated, sealed, and properly labeled waste container.
-
Labeling : The waste container must be clearly labeled with its contents, including "this compound" and "Dimethyl Sulfoxide," and any associated hazard warnings.
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected.
-
Pickup : Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) department.[5] Do not pour this compound or DMSO solutions down the drain.[4][6]
First-Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Always consult the Safety Data Sheet (SDS) for complete first-aid instructions and seek medical attention if symptoms persist.[1]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
